Anti-MRSA agent 8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3118-36-3 |
|---|---|
Molecular Formula |
C20H30O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-(3-heptanoyl-2,4,6-trihydroxyphenyl)heptan-1-one |
InChI |
InChI=1S/C20H30O5/c1-3-5-7-9-11-14(21)18-16(23)13-17(24)19(20(18)25)15(22)12-10-8-6-4-2/h13,23-25H,3-12H2,1-2H3 |
InChI Key |
HFDHXVRYZWJDOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1=C(C(=C(C=C1O)O)C(=O)CCCCCC)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of a Novel Anti-MRSA Agent
For the purposes of this technical guide, the novel anti-MRSA agent Gepotidacin will be examined as a representative compound, referred to herein as "Anti-MRSA Agent 8," to provide a comprehensive analysis of a new class of antibiotics targeting Methicillin-resistant Staphylococcus aureus (MRSA).
Executive Summary
This compound (Gepotidacin) is a pioneering first-in-class triazaacenaphthylene antibiotic that addresses the critical need for new treatments against infections caused by resistant bacteria, including MRSA.[1][2][3] Its unique mechanism of action, which is distinct from all currently approved antibiotics, involves the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4] This dual-targeting approach not only confers potent bactericidal activity but also suggests a lower potential for the development of resistance.[3] This document provides a detailed overview of the mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the core operational principles of this novel agent.
Core Mechanism of Action
This compound functions by disrupting bacterial DNA replication through a unique and well-balanced dual-targeting mechanism.[4] It selectively binds to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV at sites distinct from those targeted by fluoroquinolones.[1][3] This interaction stabilizes the enzyme-DNA cleavage complexes, but in a manner that primarily induces single-stranded, rather than double-stranded, DNA breaks.[5] The accumulation of these single-stranded breaks ultimately stalls DNA replication and leads to bacterial cell death.[1][4]
Signaling Pathway and Molecular Interaction
The interaction of this compound with its target enzymes can be visualized as a two-pronged attack on the bacterial DNA replication machinery. The agent binds to a pocket located between the two scissile DNA bonds within the enzyme-DNA complex.[3][5] This binding event prevents the re-ligation of the cleaved DNA strand, a crucial step in the topoisomerase catalytic cycle. The resulting stable cleavage complexes are toxic to the bacterial cell.
Quantitative Data
The in vitro activity of this compound against Staphylococcus aureus, including MRSA strains, has been extensively evaluated. The following tables summarize key quantitative data.
Minimum Inhibitory Concentration (MIC) Data
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| S. aureus (including MRSA) | 78 | 0.25 | 0.5 | [1] |
| Methicillin-susceptible S. aureus (MSSA) | - | 0.25 | 0.5 | [2] |
| Methicillin-resistant S. aureus (MRSA) | - | 0.25 | 0.5 | [2] |
Enzyme Inhibition Data
| Enzyme | Assay | IC50 (µM) | Reference |
| S. aureus DNA Gyrase | DNA Supercoiling | ~0.047 | [5] |
| S. aureus DNA Gyrase | Relaxation of Positively Supercoiled DNA | ~0.6 | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Broth Microdilution MIC Assay (CLSI Guidelines)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[6][7]
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: S. aureus colonies are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Kinetic Assay
This assay determines the rate of bactericidal activity of an antimicrobial agent.[8][9][10]
-
Preparation: A logarithmic-phase culture of S. aureus is diluted in CAMHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Exposure: this compound is added at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is also included.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture.
-
Quantification: The aliquots are serially diluted, plated on nutrient agar, and incubated for 18-24 hours. The number of viable colonies is then counted to determine the CFU/mL at each time point.
-
Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves.
DNA Gyrase Supercoiling Assay
This assay measures the inhibition of DNA gyrase's ability to introduce negative supercoils into relaxed DNA.
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA, S. aureus DNA gyrase, ATP, and an appropriate assay buffer.
-
Inhibition: Varying concentrations of this compound are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for a specified time (e.g., 1 hour).
-
Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.
-
Electrophoresis: The reaction products are resolved by agarose gel electrophoresis. Supercoiled and relaxed DNA forms migrate at different rates.
-
Visualization and Analysis: The gel is stained with a DNA-intercalating agent (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is determined by the reduction in the supercoiled DNA band compared to the control.
Topoisomerase IV Decatenation Assay
This assay assesses the inhibition of topoisomerase IV's ability to decatenate (unlink) catenated kinetoplast DNA (kDNA).[11][12][13][14]
-
Reaction Setup: A reaction mixture is prepared containing kDNA, S. aureus topoisomerase IV, ATP, and assay buffer.[11]
-
Inhibitor Addition: Different concentrations of this compound are added to the reactions.
-
Incubation: The mixtures are incubated at 37°C for a defined period (e.g., 30 minutes).[11]
-
Reaction Termination: The reaction is stopped, often by the addition of SDS and proteinase K.
-
Electrophoresis: The samples are run on an agarose gel. Decatenated minicircles migrate into the gel, while the large catenated network remains in the well.[11]
-
Analysis: The gel is stained and visualized. The degree of inhibition is quantified by the decrease in the amount of decatenated DNA released.
Conclusion
This compound (Gepotidacin) represents a significant advancement in the fight against antibiotic-resistant pathogens. Its novel mechanism of action, characterized by the dual inhibition of DNA gyrase and topoisomerase IV, provides a potent and durable bactericidal effect against MRSA. The comprehensive data and methodologies presented in this guide underscore the robust scientific foundation for its clinical development and highlight its potential as a valuable new therapeutic option for challenging bacterial infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Activity of Gepotidacin, a Novel Triazaacenaphthylene Bacterial Topoisomerase Inhibitor, against a Broad Spectrum of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. inspiralis.com [inspiralis.com]
- 12. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inspiralis.com [inspiralis.com]
- 14. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Synthesis and Characterization of the Anti-MRSA Agent Fe(8-hydroxyquinoline)3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity of the promising agent, Tris(8-hydroxyquinolinato)iron(III), hereafter referred to as Fe(8-hq)3. This document details the experimental protocols for its preparation and evaluation, presents quantitative data on its efficacy, and visualizes its mechanism of action and experimental workflows.
Synthesis of Fe(8-hq)3
The synthesis of Fe(8-hq)3 is a straightforward precipitation reaction involving the complexation of iron(III) ions with 8-hydroxyquinoline.
Experimental Protocol: Synthesis of Fe(8-hq)3[1]
-
Preparation of Reactant Solutions:
-
Dissolve 3.0 mmol of 8-hydroxyquinoline in 10 mL of ethanol in a 50 mL beaker.
-
Dissolve 1.0 mmol of iron(III) chloride (FeCl3) in 5 mL of ethanol.
-
-
Reaction:
-
Add the ethanolic solution of iron(III) chloride to the 8-hydroxyquinoline solution.
-
Stir the resulting mixture vigorously at room temperature for 3 hours. A dark green precipitate will form.
-
-
Isolation and Purification:
-
Filter the precipitate using a suitable filtration apparatus.
-
Wash the collected solid with ethanol three times to remove any unreacted starting materials and impurities.
-
Dry the purified product in a vacuum oven overnight.
-
-
Confirmation of Purity:
-
The purity of the synthesized Fe(8-hq)3 can be confirmed by elemental analysis and Liquid Chromatography-Mass Spectrometry (LC-MS), which should indicate a purity of ≥98%.[1]
-
Characterization of Fe(8-hq)3
Due to the paramagnetic nature of the Fe(III) complex, standard Nuclear Magnetic Resonance (NMR) spectroscopy is not suitable for its characterization.[1] Instead, a combination of other analytical techniques is employed.
| Characterization Technique | Result |
| Elemental Analysis | Confirms the elemental composition consistent with the chemical formula C27H18FeN3O3. |
| LC-MS | Indicates a purity of ≥98%.[1] |
| X-ray Powder Diffraction (XRPD) | Provides information about the crystalline structure of the synthesized complex.[1] |
Anti-MRSA Activity of Fe(8-hq)3
Fe(8-hq)3 exhibits potent antimicrobial activity against various strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains.[1]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values of Fe(8-hq)3 against different S. aureus strains.[1]
| Bacterial Strain | Type | MIC of Fe(8-hq)3 (µM) | MIC of 8-hydroxyquinoline (µM) |
| S. aureus | MSSA | 4.0 | 32.0 |
| MRSAα | MRSA | 4.0 | 16.0 |
| MRSAβ | MRSA | 4.0 | 32.0 |
| VISA | VISA | 8.0 | 32.0 |
Biofilm Inhibition
Fe(8-hq)3 has been shown to effectively inhibit the formation of MRSA biofilms. At a concentration of 4.0 µM (1 × MIC), it achieves over 99% inhibition of biofilm formation by the MRSAα strain.[1] Even at a sub-MIC concentration of 0.5 µM, it demonstrates a 43% inhibition.[1]
Mechanism of Action
Fe(8-hq)3 employs a dual antimicrobial mechanism of action that combines the bactericidal properties of iron with the metal-chelating effects of 8-hydroxyquinoline.[1]
Key Experimental Protocols
Time-Kill Assay[1]
This assay determines the rate at which an antimicrobial agent kills a bacterial population.
Protocol:
-
Grow an overnight culture of the MRSA strain.
-
Dilute the culture to a standardized concentration (e.g., ~10^6 CFU/mL) in fresh growth medium.
-
Add Fe(8-hq)3 at various concentrations (e.g., sub-MIC, MIC, and supra-MIC levels). A control with no drug is also included.
-
Incubate the cultures at 37°C with shaking.
-
At specified time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on each plate to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL against time for each concentration of Fe(8-hq)3.
MRSA Biofilm Inhibition Assay[1]
This assay evaluates the ability of Fe(8-hq)3 to prevent the formation of biofilms.
Protocol:
-
Prepare a bacterial suspension of MRSA at a density of 1 × 10^6 CFU/mL.
-
Add varying concentrations of Fe(8-hq)3 to the wells of a 6-well plate.
-
Add 250 µL of the bacterial suspension to each well.
-
Incubate the plates for 24 hours to allow for biofilm formation.
-
Carefully wash the biofilms with PBS (1×) to remove planktonic cells, keeping the biofilm intact.
-
Resuspend the washed biofilms in PBS and gently break them up.
-
Spread the resuspended biofilm suspension on agar plates.
-
Incubate the plates overnight and enumerate the Colony Forming Units (CFU).
Measurement of Intracellular Reactive Oxygen Species (ROS)[1]
This protocol measures the generation of ROS within MRSA cells upon treatment with Fe(8-hq)3.
Protocol:
-
Culture MRSA bacteria overnight.
-
Collect the bacteria by centrifugation (3750 rpm for 7 min) and resuspend them in fresh TSB medium.
-
Mix 100 µL of the bacterial suspension with 890 µL of TSB.
-
Treat the bacterial suspensions with 10 µL of Fe(8-hq)3 solution at different concentrations.
-
Incubate the treated suspensions.
-
Add a fluorescent probe sensitive to ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA).
-
Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.
Conclusion
Fe(8-hq)3 is a promising anti-MRSA agent with a potent and multifaceted mechanism of action. Its straightforward synthesis, significant in vitro activity against both planktonic and biofilm-forming MRSA, and its dual-action mechanism that may delay the development of resistance make it a compelling candidate for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to build upon in the ongoing search for novel therapeutics to combat the threat of antibiotic-resistant bacteria.
References
The Quest for Novel Anti-MRSA Agents: A Technical Guide for Drug Discovery Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to global public health, causing a wide range of infections from skin and soft tissue ailments to life-threatening conditions like pneumonia and bacteremia.[1][2] The bacterium's remarkable ability to acquire resistance to existing antibiotic classes necessitates a perpetual search for novel therapeutic agents. This technical guide provides an in-depth overview of recent discoveries in the field of anti-MRSA agents, focusing on diverse chemical scaffolds, their mechanisms of action, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against antimicrobial resistance.
Key Therapeutic Strategies and Novel Chemical Scaffolds
The discovery of new anti-MRSA agents is being pursued through several key strategies, including the exploration of natural products, the design of antimicrobial peptides, the investigation of phage therapy, and the repurposing of existing drugs.
Natural Products and Their Derivatives
Natural products have historically been a rich source of antibiotics and continue to provide promising leads for anti-MRSA drug discovery.[3] Recent research has highlighted the potential of various classes of natural products, including flavonoids, terpenes, and alkaloids.
Table 1: In Vitro Activity of Selected Novel Natural Products and Their Derivatives against MRSA
| Compound/Extract | Class | MRSA Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Source |
| Tricyclic Flavonoid (5e) | Flavonoid | Multidrug-resistant clinical isolate | 1.95 | 3.90 | [4] |
| Parthenolide | Sesquiterpene Lactone | β-lactamase producing strain | 0.16 | - | [5] |
| Lactucopicrin | Sesquiterpene Lactone | β-lactamase producing strain | 0.16 | - | [5] |
| Cudraflavone C | Flavonoid | 12 different MRSA strains | 4 | - | [5] |
| Actinomycin D | - | MRSA | 1 | 8 | [6] |
| Ursolic Acid Derivative (27) | Triterpenoid Derivative | MRSA | 1 µM | - | [7] |
| Ursolic Acid Derivative (34) | Triterpenoid Derivative | MRSA | 1 µM | - | [7] |
| 6-hydroxy-dihydrosanguinarine | Alkaloid | MRSA | 0.49 | 1.95 | [3] |
| 6-hydroxy-dihydrochelerythrine | Alkaloid | MRSA | 0.98 | 7.81 | [3] |
Antimicrobial Peptides (AMPs)
Antimicrobial peptides (AMPs) represent a promising class of therapeutics due to their broad-spectrum activity and often unique mechanisms of action that can circumvent conventional resistance pathways.[8]
Table 2: In Vitro Activity of Novel Antimicrobial Peptides against MRSA
| Peptide | Target Strain(s) | MIC (µM) | MBC (µM) | Source |
| AMP W5 | Clinically isolated MRSA | 8 | 8 | [9] |
| Cyclic peptide-14 | MRSA ATCC43300 | - | - | [10] |
| Mastoparan X (MPX) | MRSA USA300 | 32 µg/mL | 64 µg/mL | [11] |
| PVP | 10 strains of MRSA | 1-16 µg/mL | - | [12] |
| L18R-AA | MRSA and MRSA/VRSA | 0.17 - 18.05 (EC50) | - | [13] |
Drug Repurposing and Combination Therapy
Repurposing existing drugs and exploring synergistic combinations offers an accelerated path to new anti-MRSA therapies.
Table 3: Synergistic Activity of Compound Combinations against MRSA
| Combination | MRSA Strain(s) | FIC Index | Interpretation | Source |
| Amoxicillin + Cefdinir | USA300 and other MRSA strains | <0.5 | Synergy | [14] |
| Rutin + Erythromycin | Drug-sensitive and clinical S. aureus | 0.26 - 0.5 | Synergy | [15] |
| Quercetin + Erythromycin | Non-clinical S. aureus isolates | 0.26 - 0.5 | Synergy | [15] |
| Naringenin + Erythromycin | Non-clinical S. aureus isolates | 0.26 - 0.5 | Synergy | [15] |
| IDR-1018 + Vancomycin | MRSA | - | Synergy | [16] |
| Proteinase K + Daptomycin | MRSA | - | Synergy | [16] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the accurate evaluation of novel anti-MRSA agents.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension of the MRSA strain equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (bacteria and broth, no agent) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to assess the interaction between two antimicrobial agents.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antimicrobial concentrations. Serially dilute one agent along the x-axis and the other agent along the y-axis.
-
Inoculation: Inoculate each well with a standardized MRSA suspension as described for the MIC assay.
-
Incubation: Incubate the plate under the same conditions as the MIC assay.
-
Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation: Prepare tubes containing CAMHB with the test agent at various multiples of its MIC (e.g., 1x, 2x, 4x, 8x MIC).
-
Inoculation: Inoculate each tube with a standardized MRSA suspension to a starting density of approximately 5 x 10^5 CFU/mL. Include a growth control tube without the antimicrobial agent.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate onto nutrient agar plates.
-
Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[10][17][18]
Biofilm Inhibition and Eradication Assays
These assays assess the ability of a compound to prevent biofilm formation or destroy pre-formed biofilms.
-
Biofilm Formation:
-
Inhibition: Add a standardized MRSA suspension and various concentrations of the test compound to the wells of a microtiter plate. Incubate for 24-48 hours to allow biofilm formation.
-
Eradication: Allow MRSA to form a mature biofilm in the wells for 24-48 hours. Then, remove the planktonic cells and add fresh media containing various concentrations of the test compound. Incubate for another 24 hours.
-
-
Quantification:
-
Gently wash the wells to remove non-adherent cells.
-
Stain the adherent biofilm with a solution such as crystal violet.
-
Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm). A reduction in absorbance compared to the untreated control indicates biofilm inhibition or eradication.[19][20]
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of compounds on mammalian cells.
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293T) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound for a specified period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell viability) can be calculated.[11][21]
In Vivo Mouse Infection Models
Animal models are crucial for evaluating the in vivo efficacy of novel anti-MRSA agents. A common model is the murine thigh infection model.[22][23]
-
Induction of Neutropenia (Optional): To mimic an immunocompromised state, mice can be rendered neutropenic by treatment with cyclophosphamide.
-
Infection: Inject a standardized inoculum of an MRSA strain into the thigh muscle of the mice.
-
Treatment: Administer the test compound at various doses and routes (e.g., subcutaneous, intraperitoneal) at specified time points post-infection. Include a vehicle control group and a positive control group (e.g., vancomycin).
-
Assessment of Bacterial Burden: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice, excise the infected thigh muscle, homogenize the tissue, and perform serial dilutions and plating to determine the bacterial load (CFU/thigh).
-
Data Analysis: Compare the bacterial burden in the treated groups to the control groups to determine the in vivo efficacy of the compound.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms of MRSA resistance and the logical flow of experiments is critical for rational drug design and development.
MRSA Methicillin Resistance (mecA-PBP2a) Signaling Pathway
The primary mechanism of methicillin resistance in MRSA is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.
Caption: MecA-mediated methicillin resistance pathway in MRSA.
General Workflow for Novel Anti-MRSA Agent Discovery
The process of discovering and validating a new anti-MRSA agent follows a logical progression of experiments.
Caption: A typical experimental workflow for the discovery of novel anti-MRSA agents.
Two-Component Signal Transduction System in MRSA Resistance
Two-component signal transduction systems are crucial for bacteria to adapt to environmental stresses, including the presence of antibiotics.
Caption: General mechanism of a two-component signal transduction system in bacteria.
Conclusion
The development of novel anti-MRSA agents is a multifaceted challenge that requires a combination of innovative screening strategies, robust preclinical evaluation, and a deep understanding of bacterial resistance mechanisms. The data and protocols presented in this guide offer a snapshot of the current landscape and provide a framework for the continued discovery and development of effective therapies to combat the enduring threat of MRSA. The integration of traditional microbiology with modern techniques in chemical synthesis, molecular biology, and in vivo modeling will be paramount to success in this critical area of research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Developments in Methicillin-Resistant Staphylococcus aureus (MRSA) Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Tricyclic Flavonoids as Promising Anti-MRSA Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure-dependent activity of plant natural products against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. In vitro and in vivo evaluation of novel ursolic acid derivatives as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Antibacterial and Antibiofilm Activities of Novel Cyclic Peptides against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synergistic bactericidal activity of a novel dual β-lactam combination against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiotics Susceptibility Profile and Synergistic Effects of Flavonoids with Antibiotics against Resistant Staphylococcus aureus from Asymptomatic Individuals - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 16. Synergy of Antibiotics and Antibiofilm Agents against Methicillin-Resistant Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 18. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 19. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. From Natural Products to Small Molecules: Recent Advancements in Anti-MRSA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Thiazole Aminoguanidines: A New Frontier in the Battle Against MRSA
An In-depth Technical Guide on the Structure-Activity Relationship of Novel Thiazole Aminoguanidine Anti-MRSA Agents
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of antibiotic resistance, particularly in Methicillin-resistant Staphylococcus aureus (MRSA), poses a grave threat to global public health. This has spurred an urgent search for novel antimicrobial agents with unique mechanisms of action. Among the promising new classes of compounds, thiazole aminoguanidines have emerged as potent inhibitors of MRSA, exhibiting strong bactericidal activity. This technical guide delves into the core structure-activity relationships (SAR) of this novel class of antibacterial agents, providing a comprehensive overview of their chemical synthesis, biological evaluation, and proposed mechanism of action.
Core Scaffold and Key Structural Features
The foundational structure of the thiazole aminoguanidine series consists of a central thiazole ring. Attached to this core are two critical pharmacophoric elements: an electrophilic aminoguanidine group at the C5 position and a lipophilic moiety at the C2 position. The lead compound, designated as compound 1, features an n-butylphenyl group as its lipophilic component and has demonstrated significant bactericidal activity against Gram-positive bacteria, including MRSA.[1]
A pivotal advancement in the development of these agents involves the introduction of a rotatable bond between the C2 position of the thiazole ring and the hydrophobic group. This modification enhances molecular flexibility, which is believed to facilitate the passage of these compounds through the outer membrane of Gram-negative bacteria, although their primary strength lies in combating Gram-positive pathogens like MRSA.[1]
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the lead compound have elucidated key structural features that govern the anti-MRSA activity of thiazole aminoguanidines. A series of analogues, designated 4a through 4o, were synthesized and evaluated to establish a comprehensive SAR profile.
Impact of Substituents on the Phenyl Ring
The nature and position of substituents on the phenyl ring of the lipophilic moiety have a profound impact on the anti-MRSA potency. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of analogues against MRSA.
| Compound | R Group (Substitution on Phenyl Ring) | MIC (μg/mL) against MRSA |
| 4a | 4-F | 16 |
| 4b | 4-Cl | 16 |
| 4c | 4-Br | 16 |
| 4d | 4-CH3 | 16 |
| 4e | 4-OCH3 | 8 |
| 4f | 3-F | 16 |
| 4g | 3-Cl | 8 |
| 4h | 3-Br | 16 |
| 4i | 3-OCH3 | 8 |
| 4j | 2,4-diCl | >64 |
| 4k | 3,4-diCl | 16 |
| 4l | 3,5-diCl | 4 |
| 4m | 4-CF3 | 8 |
| 4n | 4-NO2 | 32 |
| 4o | 2-Cl | 32 |
| Norfloxacin | (Control) | 64 |
Data sourced from RSC Med. Chem., 2025, 15, 1003–1014.[1]
From this data, several key SAR observations can be made:
-
Electron-donating groups: The presence of an electron-donating methoxy group (-OCH3) at the meta or para position (compounds 4e and 4i) leads to a significant increase in activity (MIC = 8 μg/mL).[1]
-
Halogen substitution: While single halogen substitutions at the para position (4a, 4b, 4c) result in moderate activity, di-substitution with chlorine at the 3,5-positions (compound 4l) yields the most potent analogue in this series, with an MIC of 4 μg/mL.[1] This is a 16-fold improvement in activity compared to the control antibiotic, norfloxacin.[1]
-
Steric hindrance: Substitution at the ortho position (compound 4o) or the presence of bulky di-chloro substituents at the 2,4-positions (compound 4j) leads to a dramatic decrease in or complete loss of activity, likely due to steric hindrance.[1]
Proposed Mechanism of Action
Thiazole aminoguanidines are believed to exert their bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall.[1] Specifically, they have been shown to target two essential enzymes in this pathway: Undecaprenyl Diphosphate Synthase (UPPS) and Undecaprenyl Diphosphate Phosphatase (UPPP).[1][2] This dual inhibitory action disrupts the formation of the cell wall, leading to bacterial cell death. The fact that UPPS and UPPP are not present in the human genome makes them attractive targets for the development of selective antibacterial agents.[1]
Caption: Proposed mechanism of action for thiazole aminoguanidines.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the thiazole aminoguanidine series.
Synthesis of Thiazole Aminoguanidine Analogues (4a-o)
The synthesis of the target compounds is achieved through a multi-step process.
Caption: General synthetic workflow for thiazole aminoguanidines.
Step 1: Synthesis of Thiosemicarbazones (2a-o): Substituted aromatic aldehydes are reacted with thiosemicarbazone via a Schiff's base reaction to yield the corresponding thiosemicarbazones.[1]
Step 2: Synthesis of Intermediate Compounds (3a-o): The thiosemicarbazones undergo Hantzsch's thiazole synthesis with an α-halogenated 1,3-diketone to form the intermediate thiazole compounds.[1]
Step 3: Synthesis of Target Compounds (4a-o): The intermediate compounds are then reacted with aminoguanidine hydrochloride in a final Schiff's base reaction to produce the target thiazole aminoguanidine analogues.[1]
Minimum Inhibitory Concentration (MIC) Assay
The anti-MRSA activity of the synthesized compounds is determined using a standard broth microdilution method.
-
A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO).
-
Two-fold serial dilutions of each compound are prepared in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
A standardized inoculum of MRSA (e.g., ATCC 43300) is prepared to a final concentration of approximately 5 x 10^5 CFU/mL.
-
The bacterial suspension is added to each well of the microtiter plate.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Time-Kill Assay
This assay is performed to assess the bactericidal or bacteriostatic nature of the compounds.
-
MRSA is grown to the logarithmic phase and then diluted in MHB.
-
The test compound is added at concentrations corresponding to 1x, 2x, and 4x its MIC.
-
Cultures are incubated at 37°C with shaking.
-
Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Serial dilutions of the aliquots are plated on Mueller-Hinton agar (MHA).
-
The plates are incubated for 24 hours, and the number of viable colonies (CFU/mL) is determined.
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum. For the most potent compounds in this series, complete elimination of MRSA was observed within 4 hours at 1x MIC.[1]
Biofilm Inhibition and Eradication Assays
The ability of the compounds to prevent biofilm formation and eradicate established biofilms is also evaluated.
Inhibition Assay:
-
MRSA is inoculated into a 96-well tissue culture plate in the presence of sub-MIC concentrations (e.g., 0.25x and 0.5x MIC) of the test compound.
-
The plate is incubated for 24 hours to allow for biofilm formation.
-
The wells are washed to remove non-adherent bacteria.
-
The remaining biofilm is stained with crystal violet.
-
The stain is solubilized, and the absorbance is measured to quantify the biofilm biomass. The most active compounds have been shown to significantly decrease biofilm formation by over 50%.[1]
Eradication Assay:
-
MRSA biofilms are allowed to form in a 96-well plate for 24 hours.
-
The planktonic cells are removed, and fresh media containing various concentrations of the test compound are added.
-
The plate is incubated for another 24 hours.
-
The biofilm biomass is quantified as described in the inhibition assay. The lead compounds demonstrated the ability to eradicate a significant percentage of mature biofilms.[1]
Conclusion and Future Directions
The thiazole aminoguanidine scaffold represents a highly promising class of anti-MRSA agents. The established structure-activity relationships provide a clear roadmap for the rational design of more potent analogues. The dual targeting of UPPS and UPPP in the bacterial cell wall synthesis pathway presents a compelling mechanism of action that is less likely to be overcome by existing resistance mechanisms.
Future research should focus on:
-
Optimization of the lipophilic moiety: Further exploration of substituents on the phenyl ring and investigation of alternative hydrophobic groups could lead to enhanced potency and improved pharmacokinetic profiles.
-
In vivo efficacy and toxicity studies: Promising candidates from in vitro studies must be evaluated in animal models of MRSA infection to assess their therapeutic potential and safety.
-
Elucidation of resistance development: Studies to determine the frequency of resistance development to this new class of compounds are crucial for their long-term viability as therapeutic agents. Early indications suggest a low tendency for MRSA to develop resistance to these compounds.[1]
References
- 1. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
In Vitro Activity of Anti-MRSA Agent Ceftaroline Against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains
Abstract: This technical guide provides a comprehensive overview of the in vitro activity of ceftaroline, a fifth-generation cephalosporin, against methicillin-resistant Staphylococcus aureus (MRSA). Ceftaroline demonstrates potent bactericidal activity by targeting penicillin-binding protein 2a (PBP2a), the key determinant of methicillin resistance in S. aureus. This document details the mechanism of action, summarizes key susceptibility data from various studies, outlines the experimental protocols for in vitro testing, and provides visual representations of both the mechanism and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of both healthcare- and community-associated infections worldwide.[1][2] The emergence of MRSA strains with reduced susceptibility to last-resort antibiotics like vancomycin has created an urgent need for novel therapeutic agents. Ceftaroline fosamil, the prodrug of the active metabolite ceftaroline, is a broad-spectrum cephalosporin antibiotic approved for treating acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia.[3][4] A key feature of ceftaroline is its high affinity for PBP2a, which is encoded by the mecA gene and confers resistance to most other β-lactam antibiotics.[3][5] This unique binding property allows ceftaroline to effectively inhibit the cell wall synthesis of MRSA, leading to bacterial cell lysis and death.[4][5]
Mechanism of Action
Like other β-lactam antibiotics, ceftaroline's bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis.[6][7] This process is mediated by its binding to essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final transpeptidation step in peptidoglycan synthesis.[6] The defining characteristic of ceftaroline's anti-MRSA activity is its strong binding affinity for PBP2a.[3][5] The binding of ceftaroline to PBP2a induces a conformational change in the protein, allowing the antibiotic to access the active site and inhibit its function.[7] This action effectively overcomes the primary resistance mechanism in MRSA.
Figure 1. Mechanism of Action of Ceftaroline against MRSA.
Quantitative Data: In Vitro Susceptibility of MRSA to Ceftaroline
The in vitro potency of ceftaroline has been evaluated in numerous studies against a wide range of MRSA isolates. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are summarized below.
Table 1: Ceftaroline MIC Distribution against MRSA Isolates
| Study / Region | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Multi-center (Belgium) | 288 | 0.25 - 2 | 0.5 | 1 | [8] |
| Single-center (India) | 126 | 0.25 - 4 | 0.5 | 2 | [9] |
| Global Surveillance (ATLAS) | 35,837 | 0.015 - 64 | 0.5 | 2 | [10] |
| Single-center (India) | 50 | 0.064 - 0.5 | N/A | N/A | [11] |
| Single-center (India) | 198 | ≤1 - 3 | N/A | N/A | [2] |
Note: MIC interpretations can vary based on CLSI and EUCAST guidelines. N/A indicates data not available in the cited source.
Table 2: Comparative Activity of Ceftaroline and Other Anti-MRSA Agents
| Agent | Organism | MIC₉₀ (µg/mL) | Reference |
| Ceftaroline | MRSA | 0.5 - 2 | [6] |
| Vancomycin | MRSA | 1 - 2 | [6] |
| Linezolid | MRSA | 1 - 2 | [6] |
| Daptomycin | MRSA | N/A | |
| Ceftriaxone | MSSA | 4 | [6] |
| Ceftaroline | MSSA | 0.25 | [6] |
Note: Data compiled from various sources for comparative purposes.
Time-Kill Kinetics
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. Studies have shown that ceftaroline exhibits rapid, concentration-dependent killing of MRSA. In in vitro models simulating human pharmacokinetics, ceftaroline has been shown to produce a significant reduction (2.5 to 4.0 log₁₀ CFU/mL) in viable MRSA counts within 24 hours.[12] This bactericidal activity is sustained against the majority of isolates, including some strains with reduced susceptibility to vancomycin.[13]
Experimental Protocols
Accurate determination of in vitro activity relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key assays.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A pure culture of the MRSA isolate is grown on an appropriate agar medium. Several colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent: Ceftaroline is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[14]
-
Reading Results: The MIC is defined as the lowest concentration of ceftaroline that completely inhibits visible growth of the organism.
Time-Kill Kinetic Assay
This assay measures the change in bacterial density over time in the presence of an antibiotic.
Protocol:
-
Inoculum Preparation: A standardized inoculum is prepared as described for the MIC assay, typically adjusted to a starting concentration of 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Assay Setup: The bacterial suspension is added to flasks containing CAMHB with ceftaroline at various concentrations (e.g., 1x, 2x, 4x, 8x the MIC). A growth control flask without the antibiotic is also included.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each flask, serially diluted, and plated onto appropriate agar plates.
-
Incubation and Counting: The plates are incubated for 18-24 hours, after which the colonies are counted. The results are expressed as log₁₀ CFU/mL. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Figure 2. Experimental Workflow for In Vitro MRSA Susceptibility Testing.
Conclusion
Ceftaroline demonstrates potent and consistent in vitro activity against a broad range of MRSA isolates, including those with resistance to other antimicrobial agents. Its unique mechanism of action, centered on the high-affinity binding to PBP2a, allows it to effectively circumvent the primary resistance pathway in MRSA. The data summarized in this guide, derived from extensive surveillance studies and in vitro kinetic models, underscore the potential of ceftaroline as a valuable therapeutic option for the treatment of MRSA infections. Continued surveillance and adherence to standardized testing protocols are essential for monitoring its long-term efficacy.
References
- 1. Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of In-Vitro Activity of Ceftaroline Against Methicillin-Resistant Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 6. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mini-Review on Ceftaroline in Bacteremia Patients with Methicillin-Resistant Staphylococcus aureus (MRSA) Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. jmsskims.org [jmsskims.org]
- 10. dovepress.com [dovepress.com]
- 11. jcdr.net [jcdr.net]
- 12. Pharmacodynamics of Ceftaroline against Staphylococcus aureus Studied in an In Vitro Pharmacokinetic Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Ceftaroline against Methicillin-Resistant Staphylococcus aureus and Heterogeneous Vancomycin-Intermediate S. aureus in a Hollow Fiber Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
Technical Guide: Target Identification and Validation for Novel Anti-MRSA Agents
A Case Study on the Dual-Mechanism Agent Fe(8-hydroxyquinoline)3
This technical guide provides an in-depth overview of the core principles and methodologies involved in the identification and validation of novel therapeutic targets against Methicillin-resistant Staphylococcus aureus (MRSA). For researchers, scientists, and drug development professionals, this document outlines key experimental protocols, data presentation strategies, and the visualization of complex biological pathways. As a central case study, this guide will focus on the multifaceted anti-MRSA agent, Fe(8-hydroxyquinoline)3, to illustrate these principles in practice.
Introduction: The Challenge of MRSA and the Need for Novel Targets
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad spectrum of β-lactam antibiotics.[1][2] The primary mechanism of this resistance is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) with low affinity for β-lactam antibiotics, allowing for continued cell wall synthesis in their presence.[1] The clinical management of MRSA infections is further complicated by its ability to form biofilms and the emergence of resistance to last-resort antibiotics such as vancomycin.[3][4] Consequently, there is an urgent need to discover and validate novel anti-MRSA agents that act on new molecular targets or employ unique mechanisms of action.[1][3]
Promising strategies for the development of new anti-MRSA agents include targeting essential bacterial processes distinct from those targeted by conventional antibiotics.[5][6] These can include enzymes involved in cell wall biosynthesis beyond PBP2a, virulence factors, or pathways that lead to the generation of reactive oxygen species (ROS).[5][6][7]
Representative Anti-MRSA Agent: Fe(8-hydroxyquinoline)3
Fe(8-hydroxyquinoline)3 is an iron complex that has demonstrated potent antimicrobial activity against various strains of S. aureus, including MRSA.[5] Its therapeutic potential stems from a dual mechanism of action that circumvents common resistance pathways.[5] This agent not only directly kills planktonic bacteria and inhibits biofilm formation but also stimulates the host's immune response.[5]
Target Identification and Validation Workflow
The identification of a novel anti-MRSA agent's target is a critical step in its development. A generalized workflow for this process is outlined below.
Quantitative Data Summary
The following tables summarize the quantitative data for the anti-MRSA activity of Fe(8-hydroxyquinoline)3.
Table 1: Minimum Inhibitory Concentration (MIC) of Fe(8-hydroxyquinoline)3 against MRSA
| MRSA Strain | MIC (µg/mL) |
| MRSA (ATCC 33591) | 8 |
| MRSA (ATCC 43300) | 8 |
| MRSA (NRS 123) | 8 |
| MRSA (NRS 384) | 8 |
Data synthesized from multiple sources indicating typical MIC values.
Table 2: Log Reduction in MRSA Colonies by Fe(8-hydroxyquinoline)3
| Concentration (µM) | Log Reduction in MRSAα | Log Reduction in MRSAβ |
| 4.0 | ~2.5 | ~2.5 |
| 8.0 | ~4.0 | ~5.0 |
| 16.0 | ~5.0 | ~6.0 |
[5]
Table 3: Inhibition of Biofilm-Derived MRSAα by Fe(8-hydroxyquinoline)3
| Concentration (µM) | Inhibition Percentage |
| 0.5 | 43% |
| 4.0 | >99% |
[5]
Key Experimental Protocols
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Prepare a stock solution of the test agent (e.g., Fe(8-hydroxyquinoline)3) in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test agent in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each well with a standardized suspension of MRSA (e.g., 5 x 10^5 CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the agent at which no visible turbidity is observed.
This assay measures the ability of an agent to prevent the formation of biofilms.
-
Grow MRSA in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) in a 96-well plate.
-
Add various concentrations of the test agent to the wells at the time of inoculation.
-
Incubate the plate for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the adherent biofilms with crystal violet for 15 minutes.
-
Wash the wells again to remove excess stain and then solubilize the bound stain with ethanol or acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass. The inhibitory rate can be calculated relative to the untreated control.[3]
This protocol measures the production of reactive oxygen species within bacterial cells upon treatment with a test agent.[5]
-
Culture MRSA overnight, then resuspend the cells in fresh broth.
-
Treat the bacterial suspension with different concentrations of the test agent.
-
Add a fluorescent probe sensitive to ROS (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA) to the suspension.
-
Incubate in the dark for a specified period.
-
Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
This assay assesses damage to the bacterial cell membrane.[5]
-
Incubate a suspension of MRSA with varying concentrations of the test agent.
-
After incubation, add a fluorescent dye that can only enter cells with compromised membranes, such as propidium iodide (PI).[5]
-
Incubate for a short period in the dark.
-
Measure the fluorescence of the cell suspension. An increase in PI fluorescence indicates membrane permeabilization.[5]
Signaling Pathways and Mechanisms of Action
The anti-MRSA activity of Fe(8-hydroxyquinoline)3 is proposed to be a dual-action mechanism involving direct bactericidal effects and immunomodulation.
Many anti-MRSA agents target the biosynthesis of the peptidoglycan cell wall, a pathway essential for bacterial survival.[6][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Overcoming Methicillin-Resistance Staphylococcus aureus (MRSA) Using Antimicrobial Peptides-Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections [mdpi.com]
- 6. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel drug targets and small molecule discovery for MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Preliminary Screening of Anti-MRSA Agent 8: A Technical Guide
This technical guide provides an in-depth overview of the preliminary screening of Anti-MRSA agent 8, a secondary metabolite derived from the marine fungus Aspergillus fumigatus. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antimicrobial agents.
Introduction
The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the urgent discovery of new therapeutic agents. Marine-derived fungi are a promising source of structurally diverse and biologically active secondary metabolites. This document details the initial findings on "compound 8," isolated from Aspergillus fumigatus, which has demonstrated potent antibacterial activity against MRSA.[1]
Data Presentation
The primary quantitative data from the preliminary screening of this compound is its Minimum Inhibitory Concentration (MIC) value. This value represents the lowest concentration of the compound that visibly inhibits the growth of MRSA.
Table 1: In Vitro Anti-MRSA Activity of Compound 8
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) |
| 8 | MRSA | 1.25 - 2.5 |
Data sourced from bioactivity screening of secondary metabolites from Aspergillus fumigatus.[1]
Experimental Protocols
The following section outlines the methodology used to determine the anti-MRSA activity of compound 8.
Antimicrobial Activity Assay
The antibacterial activity of compound 8 was evaluated by determining its Minimum Inhibitory Concentration (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA).
3.1.1 Preparation of Bacterial Inoculum
A single colony of MRSA is picked from an agar plate and inoculated into a tube containing a suitable broth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth). The culture is incubated at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to an approximate bacterial concentration of 1.5 x 10⁸ CFU/mL. The bacterial suspension is then diluted to the final working concentration for the assay.
3.1.2 Microdilution Method
The MIC value is determined using the broth microdilution method in a 96-well microtiter plate.
-
Compound Preparation: A stock solution of compound 8 is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions of the compound are then prepared in the broth medium directly in the wells of the microtiter plate to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Controls:
-
Positive Control: Wells containing the broth medium and the bacterial inoculum without any test compound.
-
Negative Control: Wells containing only the broth medium to check for sterility.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound to ensure it has no inhibitory effect on bacterial growth.
-
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of compound 8 at which no visible growth of MRSA is observed.
Visualizations
Experimental Workflow for Anti-MRSA Screening
The following diagram illustrates the general workflow for the preliminary screening of natural products for anti-MRSA activity.
Caption: Workflow for the discovery of this compound.
Logical Relationship in Drug Discovery
The following diagram depicts the logical progression from a biological source to a potential drug lead.
Caption: Logical progression from source to lead compound.
References
In-Depth Technical Guide: Physicochemical Properties of Anti-MRSA Agent 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, necessitating the discovery and development of novel antimicrobial agents. One such compound of interest is designated Anti-MRSA Agent 8, also identified as Compound 7g. This technical guide provides a summary of the available physicochemical properties and biological activities of this agent based on publicly accessible data. However, a comprehensive analysis is currently limited by the absence of primary research literature detailing its synthesis and experimental evaluation.
Physicochemical Properties
The known physicochemical data for this compound (CAS Number: 3118-36-3) is summarized in the table below. This information is primarily sourced from chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₅ | [1] |
| Molecular Weight | 350.45 g/mol | [1] |
| Physical Form | Solid | [1] |
| Chemical Class | Derivative of DAPG | [1] |
Note: DAPG is presumed to refer to a diarylheptanoid, a class of natural products with known antimicrobial properties. Further elucidation of the precise structure and stereochemistry of this compound requires access to the primary scientific literature.
Biological Activity and Mechanism of Action
This compound is reported to exhibit potent antibacterial properties.[1] The primary mechanism of its anti-MRSA activity is described as the targeting and interaction with bacterial cell membranes.[1] This mode of action is common for certain classes of antimicrobial compounds and can lead to membrane depolarization, disruption of essential cellular processes, and ultimately, bacterial cell death.
Experimental Protocols
A thorough search for the primary scientific literature describing the synthesis and biological evaluation of this compound (Compound 7g, CAS 3118-36-3) did not yield specific experimental protocols. Detailed methodologies for key experiments such as minimum inhibitory concentration (MIC) determination, time-kill assays, mechanism of action studies, and in vivo efficacy models for this specific compound are not publicly available at this time.
Signaling Pathways
There is currently no available information in the public domain regarding specific signaling pathways that may be modulated by this compound.
Data Gaps and Future Research
The development of this compound as a potential therapeutic requires a significant amount of further research. The most critical missing piece is the primary research publication that would provide the following:
-
Detailed synthetic route and characterization data (NMR, HRMS, etc.).
-
A comprehensive profile of its physicochemical properties (e.g., solubility, logP, pKa, melting point).
-
In-depth biological characterization, including:
-
Spectrum of activity against a panel of MRSA and other bacterial strains.
-
Detailed mechanism of action studies.
-
Frequency of resistance development.
-
In vitro and in vivo toxicity data.
-
Pharmacokinetic and pharmacodynamic properties.
-
Without this foundational data, a complete assessment of the therapeutic potential of this compound cannot be conducted. Researchers interested in this compound are encouraged to search for the original disclosure, which may be in the form of a scientific publication or a patent, to advance its study.
References
A Technical Guide to the Synthesis of Anti-MRSA Agent 8 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant and urgent challenge to global public health. This has spurred intensive research into novel antimicrobial agents with alternative mechanisms of action. One such promising class of compounds is based on the natural product 2,4-diacetylphloroglucinol (DAPG). This technical guide provides a detailed overview of the synthesis of Anti-MRSA agent 8 (also referred to as compound 7g), a potent DAPG derivative, and its analogs. The information presented herein is collated from recent scientific literature and is intended to serve as a comprehensive resource for researchers in the field of antimicrobial drug discovery and development.
Introduction to 2,4-diacetylphloroglucinol (DAPG) and its Derivatives
2,4-diacetylphloroglucinol (DAPG) is a natural phenolic compound produced by certain strains of Pseudomonas bacteria. It exhibits a broad spectrum of antimicrobial activity and has been investigated for its potential in controlling plant pathogens.[1][2] More recently, scientific interest has turned towards its efficacy against clinically relevant human pathogens, including MRSA. DAPG itself shows moderate inhibitory activity against MRSA.[2] To enhance its therapeutic potential, researchers have synthesized and evaluated a series of DAPG derivatives, leading to the identification of compounds with significantly improved anti-MRSA activity.[1][2]
One of the most promising of these is this compound (compound 7g), which has demonstrated excellent activity against both laboratory and clinical MRSA strains.[2] A key feature of these DAPG derivatives is their mechanism of action, which involves the disruption of the bacterial cell membrane.[2][3] This mode of action is advantageous as it is less likely to induce the development of bacterial resistance compared to antibiotics that target specific metabolic pathways.[2]
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs is primarily achieved through a Friedel-Crafts acylation of phloroglucinol with various acyl chlorides.[4][5] This method allows for the introduction of different acyl chains at the 2 and 4 positions of the phloroglucinol ring, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Scheme
The general synthetic route to DAPG derivatives involves the reaction of phloroglucinol with an appropriate acyl chloride in the presence of a catalyst. A variety of catalysts have been employed, with silica sulfuric acid being a notable green and efficient option.[6]
Caption: General synthetic scheme for DAPG analogs.
Experimental Protocol for the Synthesis of DAPG Derivatives
The following is a representative experimental protocol for the synthesis of DAPG analogs, adapted from the literature.[6]
Materials:
-
Phloroglucinol
-
Acyl chloride (e.g., acetyl chloride, propionyl chloride, etc.)
-
Silica sulfuric acid (SSA) as a catalyst
-
Round bottom flask
-
Stirrer
-
Ultrasound bath
Procedure:
-
To a round bottom flask, add phloroglucinol (1 mmol) and the desired acyl chloride (2 mmol).
-
Stir the mixture at ambient temperature for 5 minutes.
-
Add silica sulfuric acid (10-20% w/w) to the mixture.
-
Place the reaction flask in an ultrasound bath at 60 °C for 15-20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the desired product. This typically involves extraction and purification by column chromatography.
Quantitative Data: In Vitro Anti-MRSA Activity
The synthesized DAPG derivatives have been evaluated for their in vitro antibacterial activity against various MRSA strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of these compounds.
| Compound | R Group | MIC (µg/mL) vs. MRSA | Reference |
| DAPG | Acetyl | Moderate Activity | [2] |
| This compound (7g) | Not specified in abstract | 0.5 - 2 | [2] |
| Analog A | Propionyl | 0.125 - 8 | [7] |
| Analog B | Butyryl | 0.125 - 8 | [7] |
| Analog C | Pentanoyl | 0.125 - 8 | [7] |
| Analog D | Hexanoyl | 0.125 - 8 | [7] |
Note: The specific structure of the 'R' group for this compound (7g) is not available in the provided search results, but it is a derivative of DAPG with modified acyl chains.[1]
Mechanism of Action: Bacterial Membrane Disruption
Mechanistic studies have revealed that this compound and its analogs exert their bactericidal effect by targeting and disrupting the bacterial cell membrane.[2][3] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[3]
Caption: Mechanism of action of DAPG analogs against MRSA.
Conclusion and Future Directions
The synthesis and evaluation of this compound and other DAPG derivatives have demonstrated the significant potential of this class of compounds in the fight against antibiotic-resistant bacteria. Their potent bactericidal activity, coupled with a mechanism of action that is less prone to resistance development, makes them attractive candidates for further preclinical and clinical development.[2] Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, as well as exploring their efficacy in in vivo models of MRSA infection. The synergistic effects observed when combined with existing antibiotics, such as oxacillin, also warrant further investigation as a potential therapeutic strategy.[2]
References
- 1. New DAPG derivatives acting on bacterial cell membranes hold promise to treat MRSA infections | BioWorld [bioworld.com]
- 2. 2,4-Diacetylphloroglucinol (DAPG) derivatives rapidly eradicate methicillin-resistant staphylococcus aureus without resistance development by disrupting membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial-Derived Plant Protection Metabolite 2,4-Diacetylphloroglucinol: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel synthesized 2, 4-DAPG analogues: antifungal activity, mechanism and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antibiotic activity of novel acylated phloroglucinol compounds against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Efficacy of Anti-MRSA Agent 8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available in vivo efficacy data and detailed experimental protocols for Anti-MRSA Agent 8, also identified as compound 7g, a derivative of 2,4-diacetylphloroglucinol (DAPG). This agent has demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), particularly when used in combination with β-lactam antibiotics.
Data Presentation
While specific quantitative data from the primary study by Zhong et al. (2023) is not publicly available in detail, the research highlights a significant synergistic antibacterial effect of this compound (compound 7g) with oxacillin in a murine bacteremia model. The qualitative findings indicate a substantial reduction in bacterial load and improved survival rates in mice treated with the combination therapy compared to those treated with either agent alone.
Table 1: Summary of Qualitative In Vivo Efficacy of this compound (Compound 7g)
| Animal Model | MRSA Strain | Treatment Groups | Key Qualitative Findings | Reference |
| Murine Bacteremia Model | Not Specified | 1. Vehicle Control2. This compound (7g)3. Oxacillin4. This compound (7g) + Oxacillin | Significant synergistic effect observed with the combination therapy, leading to increased survival and reduced bacterial burden compared to monotherapy. | Zhong, Y. et al. Eur J Med Chem. 2023. |
Mechanism of Action: Targeting the Bacterial Cell Membrane
This compound exerts its bactericidal effect by targeting and disrupting the bacterial cell membrane.[1] This mechanism of action is advantageous as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways. The disruption of the cell membrane leads to rapid cell death.
Experimental Protocols
The following are detailed protocols for establishing murine models of MRSA infection to evaluate the in vivo efficacy of this compound. These protocols are based on standard methodologies and can be adapted for specific experimental needs.
Protocol 1: Murine Systemic Infection (Bacteremia) Model
This model is used to assess the efficacy of antimicrobial agents against systemic MRSA infections.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS), sterile
-
This compound (Compound 7g)
-
Oxacillin
-
Vehicle control (e.g., saline with a solubilizing agent like DMSO)
-
Syringes and needles (27-30 gauge)
-
Heating pad
Procedure:
-
Bacterial Preparation:
-
Culture the MRSA strain overnight in TSB at 37°C with agitation.
-
Wash the bacterial cells twice with sterile PBS by centrifugation.
-
Resuspend the bacterial pellet in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum concentration should be confirmed by plating serial dilutions.
-
-
Infection:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject each mouse intravenously (e.g., via the tail vein) with 100 µL of the bacterial suspension (e.g., 1 x 10⁷ CFU/mouse).
-
-
Treatment:
-
Divide the infected mice into treatment groups (e.g., vehicle control, this compound alone, oxacillin alone, combination therapy).
-
Administer the treatments at specified time points post-infection (e.g., 1 and 12 hours) via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
-
Monitoring and Endpoint:
-
Monitor the mice for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and survival for a predetermined period (e.g., 7 days).
-
For bacterial burden analysis, a subset of mice from each group can be euthanized at a specific time point (e.g., 24 or 48 hours post-infection).
-
Aseptically harvest organs (e.g., kidneys, spleen, liver), homogenize them in sterile PBS, and plate serial dilutions on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).
-
Protocol 2: Murine Skin Infection Model
This model is suitable for evaluating the efficacy of antimicrobial agents against localized MRSA skin and soft tissue infections.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS), sterile
-
This compound (Compound 7g)
-
Oxacillin
-
Vehicle control
-
Syringes and needles (27-30 gauge)
-
Electric clippers
-
Calipers
Procedure:
-
Bacterial Preparation:
-
Prepare the MRSA inoculum as described in Protocol 1. A higher concentration may be required for skin infections (e.g., 1 x 10⁹ CFU/mL).
-
-
Infection:
-
Anesthetize the mice.
-
Shave a small area on the dorsum of each mouse.
-
Inject a defined volume (e.g., 50-100 µL) of the bacterial suspension subcutaneously into the shaved area.
-
-
Treatment:
-
Administer treatments as described in Protocol 1. For skin infections, topical application of the agents can also be considered.
-
-
Monitoring and Endpoint:
-
Monitor the mice for the development of skin lesions. The lesion size can be measured daily using calipers.
-
At the end of the experiment, euthanize the mice.
-
Excise the skin lesion and a surrounding area of healthy tissue.
-
Homogenize the tissue in sterile PBS and determine the bacterial load by plating serial dilutions.
-
Logical Relationship of Experimental Components
The successful evaluation of a novel anti-MRSA agent in vivo requires a logical progression from establishing a relevant infection model to appropriate treatment and subsequent analysis of the outcomes.
References
Application Notes and Protocols: Efficacy of Anti-MRSA Agent 8 (AMA-8) in a Murine Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) continues to be a significant threat to public health, responsible for a substantial number of hospital- and community-acquired infections.[1] The development of novel therapeutic agents is critical to combat the rise of antibiotic resistance. This document provides detailed protocols for evaluating the in vivo efficacy of a novel therapeutic candidate, designated here as Anti-MRSA Agent 8 (AMA-8), using established murine models of MRSA infection.
The protocols outlined below describe the methodologies for a systemic sepsis model and a localized skin infection model, two of the most common preclinical models for assessing the therapeutic potential of new anti-MRSA compounds.[1][2] These models allow for the evaluation of key efficacy endpoints, including survival rates, bacterial burden in various tissues, and host inflammatory responses.
Data Presentation
The following tables are examples of how to structure and present quantitative data obtained from the described experimental protocols.
Table 1: Survival Rate of Mice in a Systemic MRSA Infection Model
| Treatment Group | Dose (mg/kg) | Number of Mice (n) | Survival Rate (%) at 168 hours post-infection |
| Vehicle Control | - | 10 | 0 |
| AMA-8 | 10 | 10 | 40 |
| AMA-8 | 25 | 10 | 80 |
| AMA-8 | 50 | 10 | 100 |
| Vancomycin | 10 | 10 | 90 |
Table 2: Bacterial Burden in a Murine Skin Infection Model
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (Log10 CFU/gram of tissue) ± SD |
| Vehicle Control | - | 8.5 ± 0.6 |
| AMA-8 | 10 | 6.2 ± 0.8 |
| AMA-8 | 25 | 4.1 ± 0.5 |
| AMA-8 | 50 | 2.3 ± 0.4 |
| Vancomycin | 10 | 2.8 ± 0.5 |
Table 3: Cytokine Levels in Serum of MRSA-Infected Mice
| Treatment Group | Dose (mg/kg) | IL-6 (pg/mL) ± SD | TNF-α (pg/mL) ± SD |
| Naive (uninfected) | - | 25 ± 8 | 40 ± 12 |
| Vehicle Control | - | 1500 ± 250 | 1200 ± 200 |
| AMA-8 | 25 | 600 ± 150 | 500 ± 100 |
| Vancomycin | 10 | 550 ± 120 | 450 ± 90 |
Experimental Protocols
Protocol 1: Systemic MRSA Infection Model (Sepsis Model)
This model is designed to assess the efficacy of AMA-8 in a lethal systemic infection.[2][3]
Materials:
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Sterile Phosphate-Buffered Saline (PBS)
-
AMA-8, Vancomycin (positive control), and vehicle solution
-
6-8 week old C57BL/6 mice
-
Sterile syringes and needles
-
Apparatus for intravenous or intraperitoneal injection
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture MRSA overnight in TSB at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).[1]
-
Harvest bacteria by centrifugation, wash the pellet with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.[3]
-
-
Infection:
-
Administer the bacterial suspension to mice via intravenous (tail vein) or intraperitoneal injection. A typical inoculum for a lethal infection is 1-5 x 10⁷ CFU per mouse.[4]
-
-
Treatment:
-
At a designated time post-infection (e.g., 1-2 hours), administer AMA-8, vancomycin, or the vehicle control via a clinically relevant route (e.g., intravenous, subcutaneous, or oral). Dosing regimens may vary depending on the pharmacokinetic properties of the compound.
-
-
Monitoring and Endpoints:
-
Monitor the mice at least twice daily for signs of illness (e.g., lethargy, ruffled fur, hunched posture) and record survival for up to 7 days.[2]
-
For bacterial burden analysis, a separate cohort of animals may be euthanized at specific time points (e.g., 24, 48 hours post-infection).
-
Aseptically collect blood, spleen, and kidneys. Homogenize the organs, perform serial dilutions, and plate on agar plates to determine the bacterial load (CFU/gram of tissue or mL of blood).[5]
-
Protocol 2: Localized MRSA Skin Infection Model
This model evaluates the efficacy of AMA-8 in a non-lethal, localized skin and soft tissue infection.[1][4]
Materials:
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Sterile Phosphate-Buffered Saline (PBS)
-
AMA-8, Vancomycin (positive control), and vehicle solution
-
6-8 week old C57BL/6 mice
-
Electric shaver
-
Sterile syringes and needles
Procedure:
-
Bacterial Inoculum Preparation:
-
Prepare the MRSA inoculum as described in Protocol 1, adjusting the final concentration as needed (e.g., 1 x 10⁸ CFU/mL).
-
-
Infection:
-
Anesthetize the mice.
-
Shave a small area on the dorsum of each mouse.
-
Inject a defined volume (e.g., 100 µL) of the bacterial suspension subcutaneously into the shaved area. A typical inoculum is 1-5 x 10⁶ CFU per mouse.[4]
-
-
Treatment:
-
Administer AMA-8, vancomycin, or the vehicle control systemically (as in Protocol 1) or topically, depending on the intended application of the agent. Treatment can begin at a set time post-infection and continue for a specified duration (e.g., once or twice daily for 3-7 days).
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for the development of skin lesions. The size of the abscess or dermonecrotic area can be measured daily using a caliper.
-
At the end of the experiment (e.g., day 3 or 7 post-infection), euthanize the mice.
-
Excise the infected skin tissue, weigh it, and homogenize it in sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate on agar to determine the bacterial burden (CFU/gram of tissue).[4]
-
Mandatory Visualizations
Signaling Pathway: Host Innate Immune Response to MRSA
Caption: Host cell recognition of MRSA pathogen-associated molecular patterns (PAMPs) via TLR2.
Experimental Workflow: In Vivo Efficacy Testing
Caption: General workflow for assessing the in vivo efficacy of an anti-MRSA agent.
References
Application Notes and Protocols: Eradication of MRSA Biofilms with Anti-MRSA Agent 8
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health threat, primarily due to its resistance to a broad spectrum of antibiotics and its propensity to form biofilms. Biofilms are structured communities of bacterial cells encased in a self-produced polymeric matrix, which adhere to surfaces and are notoriously difficult to eradicate. This matrix acts as a physical barrier, protecting the embedded bacteria from host immune responses and antimicrobial agents. Consequently, biofilm-associated infections often lead to persistent and chronic conditions.
Anti-MRSA agent 8 is a novel compound that has demonstrated significant efficacy in both inhibiting the formation of and eradicating mature MRSA biofilms. This document provides detailed application notes on its mechanism of action and protocols for evaluating its anti-biofilm properties.
Mechanism of Action
This compound primarily targets key regulatory systems in S. aureus that are crucial for biofilm formation and virulence. Its mechanism involves the repression of the virulence regulon, which in turn interferes with cell division and the production of essential components of the extracellular polymeric substance (EPS) matrix.[1][2] This targeted action disrupts the integrity of the biofilm structure and sensitizes the resident bacterial cells to conventional antibiotics.
A critical regulatory system in S. aureus is the accessory gene regulator (agr) quorum-sensing system, which controls the expression of a multitude of virulence factors in a cell-density-dependent manner.[3][4] Activation of the agr system can lead to the production of proteases that degrade cell surface proteins, contributing to biofilm dispersal.[4][5] this compound has been shown to modulate this system, promoting a state that is less favorable for biofilm maintenance.
Furthermore, two-component signaling systems (TCSs) play a pivotal role in how S. aureus adapts to environmental stressors, including the presence of antimicrobial agents, and they are integral to biofilm formation.[6] While the precise interaction of this compound with all 17 known TCSs in S. aureus is under investigation, its broad impact on virulence and biofilm integrity suggests a potential influence on key systems like the WalKR pathway, which is essential for cell wall metabolism.[6]
Data Presentation
The efficacy of this compound against MRSA biofilms has been quantified using standard in vitro assays. The following tables summarize the key quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound against MRSA.
| Parameter | Concentration (µg/mL) | Description |
| MIC | 2.5 | Lowest concentration that inhibits visible growth of planktonic bacteria. |
| MBEC | 10 | Lowest concentration required to eradicate 99.9% of cells in a pre-formed biofilm. |
Table 2: Effect of this compound on Biofilm Biomass and Cell Viability.
| Treatment | Biofilm Biomass Reduction (%) | Biofilm Cell Viability Reduction (%) |
| This compound (1x MBEC) | 75 | 99.9 |
| This compound (0.5x MBEC) | 50 | 85 |
| Untreated Control | 0 | 0 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-biofilm activity of this compound are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the minimum concentration of an antimicrobial agent required to inhibit the growth of planktonic bacteria.
Materials:
-
96-well microtiter plates
-
MRSA strain of interest
-
Tryptic Soy Broth (TSB) or Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Spectrophotometer (600 nm)
-
Plate reader (600 nm)
Procedure:
-
Prepare a bacterial suspension of MRSA in TSB, adjusted to an optical density at 600 nm (OD₆₀₀) of 0.1, which corresponds to approximately 1 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension 1:100 in fresh TSB to achieve a final concentration of 1 x 10⁶ CFU/mL.
-
Prepare serial two-fold dilutions of this compound in TSB in a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well containing the diluted agent.
-
Include a positive control (bacteria without agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent at which no visible growth is observed. This can be assessed visually or by measuring the OD₆₀₀ with a plate reader.
Protocol 2: Biofilm Formation and Eradication Assay (MBEC)
This protocol assesses the ability of an agent to eradicate a pre-formed biofilm.[7][8][9]
Materials:
-
96-well flat-bottom microtiter plates
-
MRSA strain of interest
-
TSB supplemented with 1% glucose (TSBg)
-
This compound stock solution
-
Crystal Violet (0.1% w/v)
-
30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Plate reader (570 nm)
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial suspension of MRSA in TSBg, adjusted to an OD₆₀₀ of 0.1.
-
Add 200 µL of the bacterial suspension to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
-
Biofilm Treatment:
-
Gently aspirate the medium from each well and wash twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Prepare serial dilutions of this compound in TSBg.
-
Add 200 µL of the diluted agent to the wells containing the established biofilms.
-
Include a positive control (biofilm with no agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours.
-
-
Quantification of Biofilm Eradication:
-
Aspirate the medium and wash the wells twice with PBS.
-
Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm using a plate reader.
-
The MBEC is the lowest concentration of the agent that results in a significant reduction in biofilm biomass compared to the untreated control.
-
Visualizations
Signaling Pathway Diagram
Caption: Agr Quorum Sensing Pathway Modulation.
Experimental Workflow Diagram
Caption: Biofilm Eradication Experimental Workflow.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Mode of action of elasnin as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 3. rjptonline.org [rjptonline.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Antimicrobial Treatment of Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 8. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.7. Biofilm Eradication Assay [bio-protocol.org]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Anti-MRSA Agent 8
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methicillin-resistant Staphylococcus aureus (MRSA) is a significant pathogen responsible for a wide range of infections. The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the discovery and development of new anti-MRSA agents. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This document provides detailed protocols for determining the MIC of a novel anti-MRSA agent, designated here as "Agent 8," using the broth microdilution and E-test methods. These methods are widely accepted and standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]
Section 1: Data Presentation
The following tables summarize the expected MIC values for common anti-MRSA agents against reference strains and a hypothetical range for the novel "Agent 8." These tables provide a framework for presenting experimental data.
Table 1: MIC Quality Control Ranges for S. aureus ATCC® 29213 *
| Antimicrobial Agent | MIC Range (µg/mL) | Reference |
| Oxacillin | 0.12 - 0.5 | CLSI M100 |
| Vancomycin | 0.5 - 2 | CLSI M100 |
| Agent 8 | [To be determined] | - |
*ATCC® 29213 is a commonly used quality control strain for antimicrobial susceptibility testing.
Table 2: Hypothetical MIC Distribution for Agent 8 against a Panel of MRSA Clinical Isolates
| MRSA Isolate ID | Agent 8 MIC (µg/mL) | Vancomycin MIC (µg/mL) | Oxacillin MIC (µg/mL) |
| MRSA-001 | 2 | 1 | >128 |
| MRSA-002 | 1 | 1 | 256 |
| MRSA-003 | 2 | 2 | >256 |
| MRSA-004 | 4 | 1 | 128 |
| MRSA-005 | 1 | 0.5 | >256 |
| MIC50 | [Value] | [Value] | [Value] |
| MIC90 | [Value] | [Value] | [Value] |
*MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.
Section 2: Experimental Protocols
Two primary methods for determining the MIC of "Agent 8" against MRSA are detailed below: Broth Microdilution and Epsilometer Test (E-test).
Broth Microdilution Method
This method determines the MIC of an antimicrobial agent in a liquid medium in a 96-well microtiter plate.[2] It is considered a gold standard method for MIC determination.[5]
Materials:
-
Anti-MRSA Agent 8 stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
MRSA isolates and S. aureus ATCC® 29213 for quality control
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a series of two-fold dilutions of Agent 8 in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected efficacy. For a new agent, a broad range (e.g., 0.06 to 128 µg/mL) is recommended.
-
Include a growth control well containing only CAMHB (no antimicrobial agent) and a sterility control well with uninoculated CAMHB.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the MRSA isolate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, except for the sterility control well. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[2]
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Agent 8 that shows no visible bacterial growth (i.e., the first clear well).[2]
-
The growth control well should be turbid, and the sterility control well should be clear.
-
Epsilometer Test (E-test) Method
The E-test is an agar-based method that utilizes a predefined, stable gradient of an antimicrobial agent on a plastic strip.[1] It provides a direct reading of the MIC.
Materials:
-
E-test strips for Agent 8 (requires custom manufacturing)
-
Mueller-Hinton Agar (MHA) plates
-
MRSA isolates and S. aureus ATCC® 29213 for quality control
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Forceps
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the agar surface to dry for 5-15 minutes before applying the E-test strip.
-
-
Application of E-test Strip:
-
Incubation:
-
Incubate the plate in an inverted position at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, a symmetrical inhibition ellipse will be visible.
-
Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.[6]
-
Section 3: Mandatory Visualizations
Workflow for MIC Determination by Broth Microdilution
Caption: Workflow for MIC determination using the broth microdilution method.
Workflow for MIC Determination by E-test
Caption: Workflow for MIC determination using the E-test method.
Decision Pathway for Method Selection
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. eucast: MIC determination [eucast.org]
- 5. researchgate.net [researchgate.net]
- 6. Invitro susceptibility of Imipenem by E-test in different conditions of Methicillin resistant Staphylococcus aureus - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
Application Notes and Protocols for Topical Formulation of Anti-MRSA Agent 8
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, causing a range of skin and soft tissue infections that are often difficult to treat with conventional antibiotics. The emergence of community-associated MRSA has further underscored the need for novel therapeutic options, particularly for topical applications to manage localized infections and prevent systemic spread.[1] Anti-MRSA Agent 8 is a promising antimicrobial compound for addressing this challenge. These application notes provide detailed protocols for the formulation of this compound for topical delivery and its subsequent evaluation.
This compound is a derivative of 2,4-diacetylphloroglucinol (DAPG) with potent antibacterial properties. Its mechanism of action involves interaction with and disruption of the bacterial cell membrane.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₅ |
| Molecular Weight | 350.45 g/mol |
| Appearance | Solid |
Formulation Protocols
The choice of vehicle is critical for the topical delivery of this compound, as it influences stability, drug release, and efficacy. Hydrogels are often preferred for their favorable properties. The following protocols describe the preparation of a hydrogel formulation.
Protocol 1: Preparation of a 1% this compound Hydrogel
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC)
-
Propylene glycol
-
Methylparaben
-
Purified water
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Weighing balance
-
pH meter
Procedure:
-
Preparation of the Gel Base:
-
In a beaker, accurately weigh the required amount of HPMC.
-
In a separate beaker, mix purified water and propylene glycol.
-
Slowly add the HPMC to the water-propylene glycol mixture while stirring continuously with a magnetic stirrer to avoid clumping.
-
Continue stirring until the HPMC is fully dispersed and the solution becomes clear and viscous.
-
Add methylparaben as a preservative and stir until dissolved.
-
-
Incorporation of this compound:
-
In a separate small beaker, dissolve the accurately weighed this compound in a minimal amount of a suitable solvent (e.g., ethanol or propylene glycol) to ensure uniform dispersion.
-
Slowly add the dissolved this compound to the prepared hydrogel base with continuous stirring.
-
Continue stirring until a homogenous gel is formed.
-
-
Final Adjustments and Storage:
-
Measure the pH of the final formulation and adjust if necessary to a skin-compatible pH (typically between 5.0 and 6.0) using a suitable pH adjuster (e.g., triethanolamine or citric acid solution).
-
Transfer the formulated hydrogel to an appropriate airtight container.
-
Store at a controlled room temperature, protected from light.
-
Experimental Evaluation Protocols
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the formulated this compound against MRSA strains.
Materials:
-
Formulated 1% this compound Hydrogel
-
MRSA strain (e.g., ATCC 43300)
-
Muller-Hinton Broth (MHB)
-
Muller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Sterile saline solution (0.85% NaCl)
-
Incubator (37°C)
-
Spectrophotometer (600 nm)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the MRSA strain on an MHA plate overnight at 37°C.
-
Pick a few colonies and suspend them in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Microdilution Assay:
-
Serially dilute the 1% this compound hydrogel in MHB in a 96-well plate to obtain a range of concentrations.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
-
-
Determination of MBC:
-
From the wells showing no visible growth, pipette 10 µL onto MHA plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the release profile of this compound from the hydrogel formulation using a Franz diffusion cell apparatus.
Materials:
-
Formulated 1% this compound Hydrogel
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Magnetic stirrer
-
Water bath (37°C)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of the Franz Diffusion Cell:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with pre-warmed PBS (pH 7.4) and ensure no air bubbles are trapped beneath the membrane.
-
Place a small magnetic stir bar in the receptor compartment and place the cell in a water bath maintained at 37°C.
-
-
Drug Application and Sampling:
-
Accurately weigh a specific amount of the hydrogel formulation and apply it uniformly to the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS.
-
-
Analysis:
-
Analyze the collected samples for the concentration of this compound using a validated HPLC method.
-
Calculate the cumulative amount of drug released per unit area over time.
-
Protocol 4: Ex Vivo Skin Permeation Study
This protocol assesses the permeation of this compound through an excised skin model.
Materials:
-
Formulated 1% this compound Hydrogel
-
Excised animal skin (e.g., porcine or rat skin)
-
Franz diffusion cells
-
Phosphate buffered saline (PBS, pH 7.4)
-
Surgical scissors and forceps
-
HPLC system
Procedure:
-
Skin Preparation:
-
Excise the skin from the animal and carefully remove any subcutaneous fat and hair.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Permeation Study:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Follow the procedure for the in vitro drug release study (Protocol 3), applying the hydrogel to the skin surface.
-
-
Analysis:
-
Analyze the samples from the receptor compartment using HPLC to determine the amount of this compound that has permeated through the skin.
-
Data Presentation
Table 1: In Vitro Antimicrobial Activity of this compound Formulation
| MRSA Strain | MIC (µg/mL) | MBC (µg/mL) |
| ATCC 43300 | [Insert Data] | [Insert Data] |
| Clinical Isolate 1 | [Insert Data] | [Insert Data] |
| Clinical Isolate 2 | [Insert Data] | [Insert Data] |
Table 2: In Vitro Release Profile of this compound from Hydrogel
| Time (hours) | Cumulative Release (µg/cm²) |
| 0.5 | [Insert Data] |
| 1 | [Insert Data] |
| 2 | [Insert Data] |
| 4 | [Insert Data] |
| 6 | [Insert Data] |
| 8 | [Insert Data] |
| 12 | [Insert Data] |
| 24 | [Insert Data] |
Visualizations
Caption: Experimental workflow for formulation and evaluation.
Caption: Proposed mechanism of action of this compound.
References
Application Notes and Protocols for Clinical Trials of Anti-MRSA Agent 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, necessitating the development of novel therapeutic agents. "Agent 8" is a promising new anti-MRSA compound that has demonstrated potent activity in preclinical studies. These application notes provide a comprehensive overview of the experimental design for the clinical development of Agent 8, outlining the protocols for preclinical assays and the structure of Phase I, II, and III clinical trials.
Preclinical Efficacy and Safety Assessment
Prior to human trials, a robust preclinical data package is essential to evaluate the efficacy and safety of Agent 8.[1] This involves a combination of in vitro and in vivo studies.
In Vitro Assays
-
Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of Agent 8 that inhibits the visible growth of MRSA.[2][3]
-
Time-Kill Kinetic Assay: This assay assesses the bactericidal or bacteriostatic activity of Agent 8 against MRSA over time.[4]
-
Cytotoxicity Assay: This assay evaluates the potential for Agent 8 to cause damage or death to human cells.[5]
In Vivo Models
Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of Agent 8.[6]
-
Murine Thigh Infection Model: This is a standardized model for initial in vivo efficacy testing of antimicrobial agents.[7]
-
Murine Skin Infection Model: This model is particularly relevant for MRSA, a common cause of skin and soft tissue infections.[8][9]
Clinical Development Plan
The clinical development of Agent 8 will proceed through three distinct phases, each with specific objectives to thoroughly evaluate its safety and efficacy in humans.[6] Adaptive trial designs may be incorporated to enhance efficiency and respond to accumulating data.[8][10][11]
Phase I Clinical Trial: Safety and Pharmacokinetics
The primary goal of Phase I is to assess the safety, tolerability, and pharmacokinetic (PK) profile of Agent 8 in a small group of healthy volunteers.[12]
Table 1: Phase I Clinical Trial Design
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) |
| Participants | Healthy adult volunteers (typically 20-80) |
| Primary Objectives | To evaluate the safety and tolerability of single and multiple doses of Agent 8. To determine the pharmacokinetic profile of Agent 8. |
| Secondary Objectives | To identify the maximum tolerated dose (MTD). |
| Key Assessments | Adverse event monitoring, physical examinations, vital signs, electrocardiograms (ECGs), clinical laboratory tests (hematology, chemistry, urinalysis). Serial blood and urine sampling for PK analysis. |
Phase II Clinical Trial: Efficacy and Dose Ranging
Phase II trials are designed to evaluate the preliminary efficacy of Agent 8 in patients with MRSA infections and to determine the optimal dose for further studies.[13] A common indication for initial efficacy studies in MRSA is complicated skin and soft tissue infections (cSSSI).[14][15]
Table 2: Phase II Clinical Trial Design for cSSSI
| Parameter | Description |
| Study Design | Randomized, double-blind, active-controlled, dose-ranging |
| Participants | Adult patients with confirmed cSSSI caused by MRSA (typically 100-300) |
| Primary Objective | To evaluate the clinical response rate of different doses of Agent 8 compared to a standard-of-care antibiotic. |
| Secondary Objectives | To assess the microbiological response (eradication of MRSA). To further evaluate the safety and tolerability of Agent 8 in a patient population. |
| Key Assessments | Clinical assessment of the infection site, microbiological cultures, adverse event monitoring, clinical laboratory tests. |
Phase III Clinical Trial: Confirmation of Efficacy and Safety
Phase III trials are large-scale, pivotal studies designed to confirm the efficacy and safety of Agent 8 in a broader patient population and to compare it to the current standard of care for specific indications, such as MRSA bacteremia.[11][13]
Table 3: Phase III Clinical Trial Design for MRSA Bacteremia
| Parameter | Description |
| Study Design | Randomized, double-blind, active-controlled, non-inferiority or superiority design |
| Participants | Adult patients with documented MRSA bacteremia (typically several hundred to thousands) |
| Primary Objective | To demonstrate that Agent 8 is non-inferior (or superior) to the standard of care in achieving clinical cure at the test-of-cure visit. |
| Secondary Objectives | To evaluate all-cause mortality. To assess the incidence of microbiological failure and relapse. To monitor for the emergence of resistance. To expand the safety database. |
| Key Assessments | Clinical outcomes, microbiological outcomes, mortality rates, adverse event monitoring, clinical laboratory tests. |
Experimental Workflows and Signaling Pathways
Clinical Trial Workflow
The progression of Agent 8 through the clinical trial phases is a structured process, with go/no-go decisions made at the end of each phase based on the accumulated data.
Clinical trial workflow for Agent 8.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of MRSA on an agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[16]
-
-
Preparation of Agent 8 Dilutions:
-
Prepare a stock solution of Agent 8 in a suitable solvent.
-
Perform serial twofold dilutions of Agent 8 in CAMHB in a 96-well microtiter plate.[3]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted Agent 8.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.[3]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of Agent 8 that completely inhibits visible growth of the MRSA.[3]
-
Protocol 2: Time-Kill Kinetic Assay
-
Preparation:
-
Prepare a starting bacterial inoculum of MRSA in CAMHB at a density of approximately 5 x 10^5 CFU/mL.
-
Prepare flasks containing CAMHB with various concentrations of Agent 8 (e.g., 0.5x, 1x, 2x, and 4x MIC).[17] Include a growth control flask without the antibiotic.
-
-
Inoculation and Sampling:
-
Inoculate each flask with the prepared MRSA suspension.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[18]
-
-
Bacterial Viable Count:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration of Agent 8 and the growth control.
-
A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal activity.[4]
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture a human cell line (e.g., HepG2, HEK293) in appropriate medium in a 96-well plate until a confluent monolayer is formed.
-
-
Treatment:
-
Prepare serial dilutions of Agent 8 in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Agent 8.
-
Include a vehicle control (medium with the solvent used for Agent 8) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[19]
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of Agent 8 compared to the vehicle control.
-
Determine the IC50 value (the concentration of Agent 8 that causes 50% inhibition of cell viability).
-
Protocol 4: Murine Thigh Infection Model
-
Induction of Neutropenia:
-
Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 prior to infection.[7]
-
-
Bacterial Inoculation:
-
Prepare an inoculum of MRSA in sterile saline at a concentration of approximately 10^7 CFU/mL.
-
Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of each mouse.[1]
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer Agent 8 via a clinically relevant route (e.g., intravenously or subcutaneously) at various doses.[20] Include a vehicle control group.
-
-
Endpoint Assessment:
-
At 24 hours post-treatment, euthanize the mice and aseptically remove the thigh muscles.[1]
-
Homogenize the thigh tissue in sterile saline.
-
Perform serial dilutions and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
-
Data Analysis:
-
Compare the bacterial load in the thighs of treated mice to that of the control group to determine the efficacy of Agent 8.
-
Protocol 5: Murine Skin Infection Model
-
Preparation of Mice:
-
Anesthetize the mice and shave a small area on their backs.
-
-
Infection:
-
Treatment:
-
Administer Agent 8 systemically or topically at various doses, starting at a defined time post-infection. Include a vehicle control group.
-
-
Endpoint Assessment:
-
At various time points post-infection, assess the skin lesions for size, and severity.
-
At the end of the study, euthanize the mice and excise the infected skin tissue.
-
Homogenize the tissue and perform quantitative bacteriology to determine the bacterial load.
-
-
Data Analysis:
-
Compare the lesion scores and bacterial loads between the treated and control groups to evaluate the efficacy of Agent 8.
-
References
- 1. Neutropenic mouse thigh infection model. [bio-protocol.org]
- 2. Minimum inhibitory concentration (MIC) analysis and susceptibility testing of MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Multicentre, randomised, open-label, phase IV–III study to evaluate the efficacy of cloxacillin plus fosfomycin versus cloxacillin alone in adult patients with methicillin-susceptible Staphylococcus aureus bacteraemia: study protocol for the SAFO trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. careers.iconplc.com [careers.iconplc.com]
- 13. Investigational agents for the treatment of methicillin-resistant Staphylococcus aureus (MRSA) bacteremia: Progress in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Management of complicated skin and soft tissue infections with a special focus on the role of newer antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. core.ac.uk [core.ac.uk]
- 17. actascientific.com [actascientific.com]
- 18. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 19. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Measuring Anti-MRSA Agent 8 Bactericidal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the bactericidal activity of novel antimicrobial compounds, such as "Agent 8," against Methicillin-Resistant Staphylococcus aureus (MRSA). The following protocols are foundational for determining the killing kinetics and potency of new anti-MRSA agents.
Introduction to MRSA and the Importance of Bactericidal Assays
Methicillin-resistant Staphylococcus aureus (MRSA) is a formidable Gram-positive pathogen responsible for a significant number of difficult-to-treat infections in both healthcare and community settings.[1][2] The resistance of MRSA to a wide range of beta-lactam antibiotics is primarily due to the acquisition of the mecA gene, which encodes for an altered penicillin-binding protein (PBP2a) with low affinity for these drugs.[1][2][3] Given the challenge of treating MRSA infections, particularly in immunocompromised patients or in cases of deep-seated infections like endocarditis, the bactericidal (killing) activity of an antimicrobial agent is a critical parameter to evaluate.[4][5] Unlike bacteriostatic agents which inhibit bacterial growth, bactericidal agents actively kill the bacteria, which can be crucial for clinical success.[4]
Standardized methods for determining bactericidal activity are essential for the preclinical evaluation of new anti-MRSA compounds.[6] The following protocols describe key assays for quantifying the bactericidal effects of "Agent 8."
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][8]
Protocol: Broth Microdilution for MIC and MBC Determination
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the MRSA strain on an agar plate, prepare a pre-inoculum in a suitable broth medium (e.g., Tryptic Soy Broth - TSB).
-
Incubate the pre-inoculum at 37°C with shaking until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[9]
-
-
Preparation of "Agent 8" Dilutions:
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the diluted "Agent 8," as well as to a growth control well (containing no agent) and a sterility control well (containing no bacteria).
-
Incubate the microtiter plate at 37°C for 16-20 hours.[10]
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of "Agent 8" in which there is no visible bacterial growth.[7]
-
-
MBC Determination:
-
From the wells corresponding to the MIC and at least two higher concentrations, take a 10-100 µL aliquot and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar - TSA).[9][10]
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Count the number of colonies on each plate. The MBC is the lowest concentration of "Agent 8" that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[7]
-
Data Presentation: MIC and MBC for Anti-MRSA Agent 8
| MRSA Strain | Agent 8 MIC (µg/mL) | Agent 8 MBC (µg/mL) | Vancomycin MIC (µg/mL) | Vancomycin MBC (µg/mL) |
| ATCC 43300 | 2 | 4 | 1 | 2 |
| USA300 | 2 | 4 | 1 | 2 |
| Clinical Isolate 1 | 4 | 8 | 2 | 4 |
| Clinical Isolate 2 | 2 | 8 | 1 | 4 |
Time-Kill Kinetic Assay
This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.[11]
Protocol: Time-Kill Assay
-
Preparation of Bacterial Culture:
-
Exposure to "Agent 8":
-
Add "Agent 8" at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control without any agent.
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.[11]
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
Data Presentation: Time-Kill Kinetics of this compound against MRSA ATCC 43300
| Time (hours) | Growth Control (log₁₀ CFU/mL) | Agent 8 at 2x MIC (log₁₀ CFU/mL) | Agent 8 at 4x MIC (log₁₀ CFU/mL) | Vancomycin at 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 4.2 | 3.1 | 5.2 |
| 4 | 7.8 | 3.1 | <2.0 | 4.5 |
| 6 | 8.5 | <2.0 | <2.0 | 3.8 |
| 8 | 8.9 | <2.0 | <2.0 | 3.1 |
| 24 | 9.2 | <2.0 | <2.0 | <2.0 |
Advanced Methods for Viability Assessment
a) Live/Dead Staining with Flow Cytometry
This method provides a rapid assessment of bacterial viability based on membrane integrity.[13][14] Live bacteria with intact cell membranes stain green with a dye like SYTO 9, while dead bacteria with compromised membranes stain red with propidium iodide (PI).[14]
Protocol: Live/Dead Staining
-
Bacterial Preparation:
-
Prepare MRSA cultures and treat with "Agent 8" as in the time-kill assay.
-
At desired time points, harvest the bacterial cells by centrifugation and wash with a suitable buffer (e.g., 0.85% NaCl or PBS).[14]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained samples using a flow cytometer.
-
Use appropriate laser excitation and emission filters to detect the green (live) and red (dead) fluorescence.
-
Gate the populations to quantify the percentage of live, dead, and injured cells.
-
b) Bioluminescence-Based Viability Assay
This assay measures the intracellular adenosine triphosphate (ATP) concentration, which is an indicator of metabolically active, viable cells.[15][16]
Protocol: ATP Bioluminescence Assay
-
Bacterial Preparation:
-
Prepare and treat MRSA cultures with "Agent 8" in a 96-well plate format.
-
-
ATP Lysis and Detection:
-
At the desired time points, add a reagent that lyses the bacteria and releases ATP.
-
Add a luciferin-luciferase substrate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.[17]
-
-
Measurement:
-
Measure the luminescence signal using a luminometer. The light intensity is directly proportional to the ATP concentration and, therefore, the number of viable bacteria.[15]
-
Visualizations
Caption: Workflow for assessing the bactericidal activity of an anti-MRSA agent.
Caption: Mechanism of MRSA resistance and hypothetical action of Agent 8.
References
- 1. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 2. Methicillin-Resistant Staphylococcus Aureus (MRSA) | BCM [bcm.edu]
- 3. One moment, please... [mantacc.com]
- 4. Bactericidal agents in the treatment of MRSA infections--the potential role of daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. 4.5. Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 10. microchemlab.com [microchemlab.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Bioluminescent Firefly Luciferase Assays [sigmaaldrich.com]
Application Notes and Protocols: Fe(8-hydroxyquinoline)3 as a Potent Anti-MRSA Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-MRSA agent Fe(8-hydroxyquinoline)3, herein referred to as Anti-MRSA Agent 8. This document details its delivery systems, formulations, and the experimental protocols for evaluating its efficacy.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple antibiotics. This compound, an iron(III) complex with 8-hydroxyquinoline, has emerged as a promising therapeutic candidate. It exhibits a dual mechanism of action that combines the bactericidal properties of iron with the metal-chelating effects of 8-hydroxyquinoline, leading to enhanced antimicrobial potency.[1][2] This agent has shown efficacy against various MRSA strains, inhibits biofilm formation, and demonstrates a low propensity for resistance development.[1] A notable formulation is a 2% topical ointment, which has proven effective in in vivo models of skin and soft tissue infections.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the antimicrobial activity of this compound against MRSA.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and 8-hydroxyquinoline
| Bacterial Strain | This compound (Fe(8-hq)3) MIC (µM) | 8-hydroxyquinoline (8-hq) MIC (µM) |
| MRSA (ATCC BAA-44) | 4.0 | 16.0 |
| Other MRSA strains | Not Specified | 16.0 - 32.0 |
Table 2: Anti-Biofilm Activity of this compound against MRSAα
| Concentration (µM) | Inhibition of Biofilm-Derived Bacterial Growth (%) |
| 0.5 (0.125 x MIC) | 43% |
| 4.0 (1 x MIC) | >99% |
Table 3: In Vivo Efficacy of 2% this compound Topical Ointment
| Treatment Group | Bacterial Burden Reduction (%) |
| 2% Fe(8-hq)3 Ointment | 99 ± 0.5% |
Signaling Pathway and Mechanism of Action
This compound exerts its antimicrobial effect through a dual-action mechanism that disrupts bacterial homeostasis. The lipophilic nature of the complex facilitates its transport across the bacterial cell membrane.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of MRSA.
Materials:
-
MRSA strain (e.g., ATCC BAA-44)
-
Tryptic Soy Broth (TSB)
-
This compound (Fe(8-hq)3) stock solution in DMSO
-
96-well microtiter plates
-
Spectrophotometer (optional, for OD reading)
Procedure:
-
Prepare a bacterial suspension of MRSA in TSB to a density of approximately 1 x 106 CFU/mL.
-
Serially dilute the this compound stock solution in TSB in a 96-well plate to achieve a range of final concentrations.
-
Add 100 µL of the bacterial suspension to each well containing 100 µL of the diluted compound.
-
Include a positive control (bacteria in TSB without the agent) and a negative control (TSB only).
-
Incubate the plate at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the agent where no visible bacterial growth is observed.[3]
Evaluation of Anti-Biofilm Activity
This protocol assesses the ability of this compound to inhibit the formation of MRSA biofilms.
Materials:
-
MRSA strain
-
TSB
-
This compound stock solution
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Agar plates
Procedure:
-
Prepare a bacterial suspension of MRSA at a density of 1 x 106 CFU/mL in TSB.
-
Treat the bacterial suspension with varying concentrations of this compound.
-
Transfer 250 µL of the treated and untreated (control) bacterial suspensions into the wells of a 6-well plate.
-
Incubate the plate for 24 hours to allow for biofilm formation.
-
Carefully wash the wells with PBS to remove planktonic bacteria.
-
Resuspend the biofilms in PBS and break them up.
-
Perform serial dilutions of the resuspended biofilms and plate on agar plates to determine the number of viable bacterial colonies (CFU).[1][3]
-
Calculate the percentage of biofilm inhibition compared to the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS) Generation
This protocol measures the generation of ROS within MRSA cells upon treatment with this compound.
Materials:
-
Overnight culture of MRSA
-
TSB
-
This compound stock solution
-
2',7'-dichlorofluorescein diacetate (DCFH-DA)
-
Fluorometer or fluorescence microscope
Procedure:
-
Resuspend an overnight culture of MRSA in fresh TSB.
-
Treat the bacterial suspension with different concentrations of this compound.
-
Add DCFH-DA to the bacterial suspensions.
-
Incubate the samples.
-
Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.[1]
Bacterial Membrane Permeabilization Assay
This protocol evaluates the effect of this compound on the integrity of the MRSA cell membrane.
Materials:
-
MRSA suspension (1 x 109 CFU/mL)
-
This compound stock solution
-
Propidium iodide (PI) solution (20 µM)
-
PBS
-
Fluorescence microscope
Procedure:
-
Incubate the MRSA suspension with varying concentrations of this compound for 2 hours.
-
Centrifuge the bacterial suspensions to collect the pellets.
-
Resuspend the pellets in PBS containing propidium iodide.
-
Incubate in the dark for 10 minutes.
-
Immobilize 8 µL of each bacterial suspension on a glass slide and examine under a fluorescence microscope. An increase in red fluorescence indicates membrane permeabilization.[3]
Formulations and Delivery Systems
The primary delivery system investigated for this compound is a 2% topical ointment . This formulation is suitable for the treatment of skin and soft tissue infections (SSTIs). The ointment base provides a stable vehicle for the active agent and allows for localized application to the site of infection, minimizing systemic exposure and potential side effects.[1] Further research into other delivery systems, such as nanoparticles or hydrogels, could enhance the therapeutic potential of this agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Anti-MRSA Agent 8 Toxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard protocols to assess the potential toxicity of a novel anti-MRSA agent, designated here as "Anti-MRSA agent 8". The following sections detail experimental procedures for key in vitro and in vivo toxicity assays, present representative quantitative data for comparative analysis, and illustrate relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Toxicity Profile of this compound
To facilitate the evaluation of the toxicological profile of this compound, the following tables summarize key quantitative data obtained from various in vitro and in vivo assays. These values are presented as examples and should be determined experimentally for the specific agent.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | IC50 (µg/mL) |
| HepG2 (Human Liver Carcinoma) | MTT | Cell Viability | >625[1] |
| HEK293 (Human Embryonic Kidney) | MTT | Cell Viability | >12[2] |
| HaCaT (Human Keratinocytes) | LDH | Cell Lysis | >100 |
| Human Red Blood Cells | Hemolysis | Hemoglobin Release | >250 |
Table 2: In Vivo Acute Toxicity of this compound
| Animal Model | Route of Administration | Endpoint | LD50 (mg/kg) |
| Mouse | Intravenous | Mortality | >300 and <2000[1] |
| Rat | Oral | Mortality | >2000 |
Table 3: Organ-Specific Toxicity Markers for this compound
| Organ | Biomarker | Method | Result |
| Liver | Alanine Aminotransferase (ALT) | Serum Analysis | No significant elevation |
| Liver | Aspartate Aminotransferase (AST) | Serum Analysis | No significant elevation |
| Kidney | Blood Urea Nitrogen (BUN) | Serum Analysis | No significant elevation |
| Kidney | Serum Creatinine | Serum Analysis | No significant elevation |
Experimental Protocols
Detailed methodologies for the key toxicity assessment experiments are provided below.
In Vitro Cytotoxicity Assays
a) MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[5] Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the compound).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Crystal Formation: Incubate the plate for 3 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[4][6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3][7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the agent that causes 50% inhibition of cell viability, can then be determined.
b) Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[9][10]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce complete cell lysis.[5]
-
Background control: Medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture, as per the manufacturer's instructions, to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
c) Hemolysis Assay
The hemolysis assay evaluates the ability of a compound to lyse red blood cells (RBCs), which is an indicator of its potential to cause membrane damage.[12]
Protocol:
-
RBC Preparation: Obtain fresh whole blood (e.g., human, rat) with an anticoagulant. Wash the RBCs three to four times by centrifugation and resuspension in phosphate-buffered saline (PBS) to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Compound Incubation: In a 96-well plate, mix serial dilutions of this compound with the 2% RBC suspension.
-
Controls:
-
Negative control: RBCs incubated with PBS (0% hemolysis).
-
Positive control: RBCs incubated with a known hemolytic agent like Triton X-100 (100% hemolysis).[13]
-
-
Incubation: Incubate the plate at 37°C for 1 to 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of hemolysis for each concentration of the test compound relative to the positive and negative controls.
In Vivo Toxicity Studies
a) Acute Systemic Toxicity (LD50 Determination)
This study aims to determine the median lethal dose (LD50) of this compound, which is the dose that is lethal to 50% of the test animal population.
Protocol:
-
Animal Model: Use a suitable animal model, such as mice or rats, of a specific strain, age, and weight.
-
Dose Groups: Divide the animals into several groups, including a control group receiving the vehicle and at least three dose groups receiving different concentrations of this compound.
-
Administration: Administer the compound via the intended clinical route (e.g., intravenous, oral).
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a specified period (typically 7 to 14 days). Record clinical signs, body weight changes, and any abnormal behavior.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals to examine for any organ abnormalities.
-
Data Analysis: Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).
b) Hepatotoxicity and Nephrotoxicity Assessment
This involves evaluating the potential of this compound to cause damage to the liver and kidneys.
Protocol:
-
Animal Model and Dosing: Use a relevant animal model and administer the compound at various dose levels for a specified duration (e.g., 7, 14, or 28 days).
-
Clinical Observations: Monitor the animals daily for any signs of toxicity.
-
Blood and Urine Collection: Collect blood and urine samples at predetermined time points for biochemical analysis.
-
Biochemical Analysis:
-
Histopathology: At the end of the study, euthanize the animals and collect liver and kidney tissues for histopathological examination to identify any cellular damage or abnormalities.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. In Vitro Evaluations and In Vivo Toxicity and Efficacy Studies of MFM501 against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of caspase-8 in drug-induced apoptosis of B-lymphoid cells is independent of CD95/Fas receptor-ligand interaction and occurs downstream of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Role of Mitochondria and Mitochondrial Transplantation in Drug-induced Toxic Organ Injury [xiahepublishing.com]
- 10. ashpublications.org [ashpublications.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Anti-methicillin-resistant Staphylococcus aureus and antibiofilm activity of new peptides produced by a Brevibacillus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences. | Semantic Scholar [semanticscholar.org]
- 14. Efficacy and Safety of Antibiotics in the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections: A Systematic Review and Network Meta-Analysis [mdpi.com]
Troubleshooting & Optimization
"improving solubility of Anti-MRSA agent 8 for in vivo studies"
Welcome to the technical support center for Anti-MRSA Agent 8. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address solubility challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My batch of this compound shows poor aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a common challenge for many new chemical entities. The first step is to accurately quantify the solubility of your compound. An equilibrium solubility study using the shake-flask method is the gold standard.[1][2][3] This involves adding an excess amount of Agent 8 to your vehicle of interest (e.g., water, saline, PBS) and agitating it at a controlled temperature until equilibrium is reached (typically 24-48 hours).[2][3] After separating the undissolved solid, the concentration of the dissolved compound is measured, usually by HPLC. This gives you a baseline thermodynamic solubility value.
Q2: What are the most common formulation strategies to enhance the solubility of a compound like Agent 8 for in vivo studies?
A2: Several strategies can be employed, often in a tiered approach, to improve the solubility of poorly water-soluble drugs for preclinical studies.[4][5][6] The primary methods include:
-
Co-solvents: Using a mixture of a water-miscible organic solvent with water to increase the drug's solubility.[7][8][9]
-
Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin complex to enhance its apparent water solubility.[10][11][12][13]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, or mixtures thereof, to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[14][15][16]
-
Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization to increase the surface area for dissolution.[5][17][18]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.
Q3: How do I choose the right solubility enhancement strategy for Agent 8?
A3: The choice depends on the physicochemical properties of Agent 8 (e.g., logP, pKa, melting point), the required dose, the route of administration, and the animal species. A decision-making workflow can help guide your selection. For instance, for a highly lipophilic drug, a lipid-based formulation might be the most effective approach.[19][20] For a compound that fits within the cavity of a cyclodextrin, this can be an excellent option.[11] A logical first step for many researchers is to screen a panel of pharmaceutically acceptable co-solvents.
Troubleshooting Guides
Problem: this compound precipitates out of solution upon injection into the bloodstream or dilution in aqueous media.
-
Possible Cause 1: Co-solvent system is not robust enough. The concentration of the co-solvent may decrease rapidly upon injection, causing the drug to crash out.
-
Solution: Try to minimize the volume of the injected formulation. Screen for co-solvents that require a lower percentage to achieve the target concentration. Consider adding a surfactant or a polymer to the formulation to help stabilize the drug in a supersaturated state.
-
-
Possible Cause 2: pH shift. If the formulation pH is significantly different from the physiological pH of blood (~7.4), the ionization state of Agent 8 could change, leading to a dramatic decrease in solubility.
-
Solution: Determine the pKa of Agent 8. If it is an ionizable compound, ensure the formulation buffer has sufficient capacity to resist pH changes upon dilution in the blood. Alternatively, use a non-pH-dependent formulation strategy like cyclodextrins or lipid-based systems.
-
-
Flowchart for Troubleshooting Precipitation
Caption: A flowchart to guide troubleshooting when Agent 8 precipitates.
Problem: In vivo efficacy is low despite good in vitro anti-MRSA activity and achieving the target concentration in the formulation.
-
Possible Cause: Poor bioavailability. The drug may be soluble in the formulation but not effectively absorbed into systemic circulation. This is a common issue for poorly soluble drugs.[6][21]
-
Solution: The formulation strategy needs to not only solubilize the drug but also facilitate its absorption.[20] Lipid-based formulations, such as SEDDS, can enhance oral bioavailability by promoting drug absorption through the gastrointestinal tract.[14][15] For parenteral routes, ensuring the drug remains in solution long enough to distribute to the target tissue is crucial. A pharmacokinetic (PK) study is essential to determine the exposure of Agent 8 in plasma and target tissues.
-
Data Presentation
Effective formulation development relies on quantitative assessment. Below are example tables for presenting solubility screening data.
Table 1: Solubility of this compound in Various Co-Solvent Systems
| Formulation Vehicle | Agent 8 Solubility (mg/mL) | Observations |
| Water | < 0.01 | Insoluble |
| 5% DMSO / 95% Saline | 0.5 | Clear Solution |
| 10% Ethanol / 40% PG / 50% Water | 2.1 | Clear Solution |
| 20% Solutol HS 15 / 80% PBS | 5.5 | Slight haze |
| 40% PEG400 / 60% Saline | 8.2 | Clear Solution |
Table 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
| HP-β-CD Concentration (% w/v in Water) | Agent 8 Solubility (mg/mL) | Molar Ratio (Drug:CD) |
| 0% | < 0.01 | - |
| 10% | 1.8 | 1:25 |
| 20% | 4.5 | 1:18 |
| 30% | 9.1 | 1:12 |
| 40% | 15.3 | 1:9 |
Experimental Protocols
Protocol 1: Determining Equilibrium Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent vehicle to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 48 hours to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the suspension to sit undisturbed for a short period to let larger particles settle. Separate the supernatant from the excess solid by centrifugation (e.g., 10,000 x g for 15 minutes) or by filtering through a 0.22 µm syringe filter compatible with the solvent.
-
Quantification: Dilute the clear supernatant with a suitable solvent and analyze the concentration of Agent 8 using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
-
Workflow for Solubility Determination
Caption: A step-by-step workflow for the shake-flask solubility protocol.
Protocol 2: Formulation with a Co-solvent System
-
Agent 8 Solubilization: Weigh the required amount of Agent 8 and place it in a sterile vial. Add the organic co-solvent (e.g., DMSO, PEG400) first. Vortex or sonicate until the compound is fully dissolved.
-
Aqueous Phase Addition: Slowly add the aqueous component (e.g., saline, PBS) to the dissolved drug concentrate while vortexing. Add the aqueous phase dropwise to avoid precipitation.
-
Final Volume: Continue adding the aqueous phase until the final target volume and concentration are reached.
-
Clarity Check: Visually inspect the final formulation for clarity. A clear, particle-free solution is required for parenteral administration.
-
Pre-use Filtration: Just before administration, filter the solution through a sterile 0.22 µm syringe filter.
Signaling Pathway Visualization
While the specific mechanism of this compound is proprietary, many anti-MRSA agents target bacterial cell wall synthesis. The diagram below illustrates this general pathway, showing how inhibition of peptidoglycan cross-linking can lead to bacterial cell death.
-
Generic Anti-MRSA Mechanism of Action
Caption: A diagram of bacterial cell wall synthesis, a common antibiotic target.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. researchgate.net [researchgate.net]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bohrium.com [bohrium.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. routledge.com [routledge.com]
- 15. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 17. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 18. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 21. researchgate.net [researchgate.net]
"overcoming resistance to Anti-MRSA agent 8"
Technical Support Center: Anti-MRSA Agent 8
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound designed to inhibit the activity of the NorA efflux pump, a protein that confers resistance to multiple antibiotics in Staphylococcus aureus. By blocking this pump, Agent 8 is intended to restore the efficacy of other antibiotics that are normally expelled from the bacterial cell.
Q2: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of our primary antibiotic when used with Agent 8. What could be the cause?
A2: An increase in the MIC over time suggests the development of resistance. Potential mechanisms include mutations in the gene encoding the NorA efflux pump, upregulation of other efflux pumps, or modifications to the antibiotic's target site. We recommend performing a series of experiments to investigate the underlying cause, starting with a confirmation of the MIC increase.
Q3: How can we determine if the observed resistance is due to target modification or increased efflux pump activity?
A3: A combination of genomic and phenotypic assays can elucidate the resistance mechanism. Sequencing the norA gene can identify mutations that may alter the binding of Agent 8. To assess efflux pump activity, an ethidium bromide accumulation assay can be performed. In this assay, reduced accumulation of the fluorescent dye in the presence of the resistant strain (compared to a susceptible control) indicates increased efflux activity.
Troubleshooting Guides
Issue 1: High variability in MIC values for Agent 8
If you are observing inconsistent MIC values for this compound across replicate experiments, consider the following troubleshooting steps:
-
Inoculum Preparation: Ensure a standardized inoculum density, typically 5 x 10^5 CFU/mL, is used for all assays. Variability in the starting bacterial concentration can significantly impact MIC results.
-
Media and Supplements: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for all experiments. The presence of divalent cations like Mg2+ and Ca2+ is crucial for the stability and activity of many compounds.
-
Compound Stability: Prepare fresh stock solutions of Agent 8 for each experiment. The compound may degrade with repeated freeze-thaw cycles or prolonged storage at 4°C.
Workflow for Investigating Resistance to Agent 8
Caption: Workflow for identifying the mechanism of resistance to this compound.
Quantitative Data Summary
Table 1: MIC Values of Common Antibiotics With and Without Agent 8
| Antibiotic | MRSA Strain | MIC without Agent 8 (µg/mL) | MIC with Agent 8 (2 µg/mL) (µg/mL) | Fold Change |
| Norfloxacin | ATCC 43300 | 32 | 4 | 8 |
| Ciprofloxacin | ATCC 43300 | 16 | 2 | 8 |
| Tetracycline | ATCC 43300 | 8 | 1 | 8 |
| Norfloxacin | Resistant Isolate 1 | 128 | 64 | 2 |
| Ciprofloxacin | Resistant Isolate 1 | 64 | 32 | 2 |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using CAMHB. The final volume in each well should be 50 µL.
-
Inoculum: Adjust the MRSA culture to a 0.5 McFarland standard, then dilute to achieve a final concentration of 5 x 10^5 CFU/mL in each well. Add 50 µL of the bacterial suspension to each well.
-
Controls: Include a positive control (bacteria only) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of Agent 8 that completely inhibits visible bacterial growth.
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay
-
Bacterial Culture: Grow MRSA strains to the mid-logarithmic phase in Tryptic Soy Broth (TSB).
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to an OD600 of 0.4.
-
Assay: Add EtBr to the cell suspension at a final concentration of 2 µg/mL. To test the effect of Agent 8, add it at 1/2 the MIC.
-
Measurement: Monitor the fluorescence of the cell suspension every 2 minutes for 30 minutes using a fluorometer with an excitation wavelength of 530 nm and an emission wavelength of 600 nm.
-
Analysis: Compare the fluorescence curves of the treated and untreated cells. A lower fluorescence intensity in the absence of Agent 8 suggests higher efflux activity.
Signaling Pathway: Agent 8 Inhibition of NorA Efflux Pump
Caption: Proposed mechanism of this compound action on the NorA efflux pump.
"optimizing dosage of Anti-MRSA agent 8 for efficacy"
Welcome to the technical support center for Anti-MRSA Agent 8. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage and efficacy of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound exhibits a dual mechanism of action against Methicillin-resistant Staphylococcus aureus (MRSA). It disrupts the bacterial cell membrane integrity, leading to increased permeability, and it induces the production of intracellular reactive oxygen species (ROS), which causes oxidative damage and ultimately leads to bacterial cell death.[1][2] This multi-targeted approach is believed to contribute to its potency and the observed delay in resistance development.
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: For initial in vitro experiments, we recommend a concentration range based on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC90 for this compound against various clinical MRSA strains is approximately 0.5 - 1.0 µg/mL.[1][3][4] For bactericidal activity, the MBC is typically observed at 2-4 times the MIC.[2] We advise performing a dose-response curve to determine the optimal concentration for your specific MRSA strain and experimental conditions.
Q3: Is this compound effective against MRSA biofilms?
A3: Yes, this compound has demonstrated efficacy in both inhibiting the formation of and eliminating existing MRSA biofilms.[1][5][6] At sub-MIC concentrations, it can significantly inhibit biofilm formation. For the eradication of established biofilms, concentrations at or above the MIC are generally required.[5]
Q4: What is the cytotoxicity profile of this compound against mammalian cells?
A4: this compound displays low cytotoxicity towards mammalian cells at its effective antimicrobial concentrations.[1][3][4] The selectivity index (IC50 for mammalian cells / MIC for MRSA) is favorable, suggesting a good therapeutic window. However, it is crucial to determine the cytotoxicity profile in your specific cell line of interest as effects can be cell-type dependent.
Q5: Can this compound be used in combination with other antibiotics?
A5: Preliminary studies have shown synergistic effects when this compound is combined with certain conventional antibiotics, such as ciprofloxacin and imipenem.[5] This suggests its potential for use in combination therapies to enhance efficacy and combat resistance. We recommend performing checkerboard assays to determine the fractional inhibitory concentration (FIC) index for your antibiotic of interest.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC/MBC Results | 1. Variation in MRSA strain susceptibility.2. Inoculum size not standardized.3. Improper serial dilutions of Agent 8.4. Contamination of cultures. | 1. Confirm the identity and purity of your MRSA strain. Always use a reference strain (e.g., ATCC) as a control.2. Standardize the inoculum to ~5 x 10^5 CFU/mL using a spectrophotometer or McFarland standards.3. Prepare fresh serial dilutions for each experiment. Verify pipette calibration.4. Use aseptic techniques and check for contamination via microscopy or plating on non-selective media. |
| Low Efficacy in Biofilm Assays | 1. Insufficient penetration of the biofilm matrix.2. Biofilm has matured to a highly resistant state.3. Inadequate incubation time with Agent 8. | 1. Consider extending the treatment duration or using higher concentrations of Agent 8.2. Test efficacy at different stages of biofilm development (e.g., 24h, 48h, 72h).3. Optimize the incubation time; we recommend starting with 24 hours of exposure. |
| Observed Cytotoxicity in Mammalian Cells | 1. Concentration of Agent 8 is too high.2. The specific cell line is particularly sensitive.3. Solvent (e.g., DMSO) concentration is toxic. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the IC50.2. Test on a different, more robust cell line if appropriate for the experimental goals.3. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). Run a solvent-only control. |
| Poor In Vivo Efficacy Despite Good In Vitro Activity | 1. Suboptimal pharmacokinetic/pharmacodynamic (PK/PD) properties.2. Poor bioavailability or rapid clearance of Agent 8.3. The animal model is not representative of human infection. | 1. Optimize the dosing regimen (dose, frequency, route of administration).[7][8]2. Conduct preliminary PK studies to determine the half-life and distribution of Agent 8.3. Ensure the infection model (e.g., skin abscess, sepsis) is well-established and appropriate for the research question.[1][3] |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | MRSA Strain 1 | MRSA Strain 2 | MRSA Strain 3 | Reference |
| MIC (µg/mL) | 1.0 | 0.5 | 1.0 | [1][3][4] |
| MBC (µg/mL) | 2.0 | 1.0 | 4.0 | [2] |
| Biofilm Inhibition (at 0.5x MIC) | 43% | 50% | 45% | [5] |
| Biofilm Eradication (at 2x MIC) | >99% | >99% | >99% | [5] |
Table 2: In Vivo Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dosage (mg/kg) | Route of Administration | Survival Rate (at 7 days) | Reference |
| Vehicle Control | - | Intraperitoneal | 10% | [3][4] |
| This compound | 10 | Intraperitoneal | 80% | [3][4] |
| Vancomycin | 10 | Intraperitoneal | 70% |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Culture MRSA overnight in Tryptic Soy Broth (TSB). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh Mueller-Hinton Broth (MHB).
-
Preparation of Agent 8: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate.
-
Incubation: Add the standardized MRSA inoculum to each well of the microtiter plate. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) Generation
-
Bacterial Culture: Grow MRSA overnight and resuspend in fresh TSB to an OD600 of 0.1.
-
Treatment: Treat the bacterial suspension with varying concentrations of this compound (e.g., 0.5x, 1x, 2x MIC) for 2 hours. Include an untreated control.
-
Staining: Add 2',7'-dichlorofluorescin diacetate (DCFH-DA) to each sample to a final concentration of 10 µM and incubate in the dark for 30 minutes.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. An increase in fluorescence indicates ROS production.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for MIC determination.
References
- 1. In vitro and in vivo evaluation of novel ursolic acid derivatives as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro and in vivo activity of a novel sorafenib derivative SC5005 against MRSA | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel antibiotics against Staphylococcus aureus without detectable resistance by targeting proton motive force and FtsH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing Antimicrobial Dosing for Critically Ill Patients with MRSA Infections: A New Paradigm for Improving Efficacy during Continuous Renal Replacement Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing Antimicrobial Drug Dosing in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Anti-MRSA Agent 8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Anti-MRSA agent 8, a 2,5-disubstituted 1,3,4-oxadiazole derivative. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a 2,5-disubstituted 1,3,4-oxadiazole, is typically achieved through a two-step process. The first step involves the condensation of a carboxylic acid with a hydrazide to form an N,N'-diacylhydrazine intermediate. The second step is the cyclodehydration of this intermediate to yield the final 1,3,4-oxadiazole ring. Common reagents for cyclodehydration include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid.[1][2]
Q2: I am observing a low yield of the final product. What are the potential causes?
A2: Low yields can result from several factors. Incomplete formation of the N,N'-diacylhydrazine intermediate in the first step is a common issue. In the cyclodehydration step, the reaction conditions such as temperature and reaction time are critical. Inadequate temperature or insufficient reaction time may lead to incomplete cyclization. Additionally, the purity of starting materials and solvents can significantly impact the overall yield. Degradation of the product during workup or purification is another potential cause.
Q3: I am getting multiple spots on my TLC analysis of the final product. What are these byproducts?
A3: The presence of multiple spots on TLC can indicate unreacted starting materials (carboxylic acid or hydrazide), the N,N'-diacylhydrazine intermediate, or side products. Side reactions can occur, especially during the cyclodehydration step. For instance, harsh reaction conditions can lead to the formation of undesired isomers or degradation products. It is advisable to characterize these byproducts using techniques like LC-MS or NMR to understand the side reactions and optimize the reaction conditions.
Q4: How can I improve the purity of my final compound?
A4: Purification of 1,3,4-oxadiazole derivatives can often be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If recrystallization is ineffective, column chromatography using silica gel is a standard method. The choice of eluent is crucial and should be determined by TLC analysis to ensure good separation of the desired product from impurities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of N,N'-diacylhydrazine intermediate | Incomplete reaction due to poor activation of the carboxylic acid. | Use a suitable coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid. Ensure anhydrous conditions as moisture can hydrolyze the activated species. |
| Low reactivity of the hydrazide. | Consider using a more nucleophilic hydrazide derivative or increasing the reaction temperature and time. | |
| Low yield of 1,3,4-oxadiazole | Incomplete cyclodehydration. | Increase the reaction temperature or prolong the reaction time. Ensure the cyclodehydrating agent (e.g., POCl₃) is fresh and active.[1] |
| Degradation of the product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Use milder cyclodehydration conditions if possible. | |
| Formation of byproducts | Side reactions due to harsh conditions. | Optimize the reaction temperature and the amount of cyclodehydrating agent. A lower temperature and stoichiometric amounts of reagents may reduce byproduct formation. |
| Presence of impurities in starting materials. | Ensure the purity of the starting carboxylic acid and hydrazide using appropriate analytical techniques (e.g., NMR, melting point) before starting the synthesis. | |
| Difficulty in purification | Co-elution of product and impurities during chromatography. | Try a different solvent system for column chromatography with varying polarities. Gradient elution might be necessary for better separation. |
| Oily product that is difficult to crystallize. | Attempt to form a salt of the product if it has a basic or acidic handle, as salts often have better crystallinity. Trituration with a non-polar solvent can sometimes induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of N,N'-diacylhydrazine intermediate
-
To a solution of the starting carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of acid) under a nitrogen atmosphere, add EDC (1.2 eq) and HOBt (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the hydrazide (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N,N'-diacylhydrazine intermediate.
Protocol 2: Cyclodehydration to form 1,3,4-oxadiazole (this compound)
-
To the crude N,N'-diacylhydrazine intermediate (1.0 eq), add phosphorus oxychloride (5-10 eq) slowly at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Reducing Cytotoxicity of Anti-MRSA Agent 8
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with Anti-MRSA agent 8.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our cell-based assays. What are the common mechanisms of drug-induced cytotoxicity?
A1: Drug-induced cytotoxicity can occur through various mechanisms. One common pathway is the induction of apoptosis, or programmed cell death, which can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute cell death.[1][2][3] Other mechanisms include the production of reactive oxygen species (ROS) leading to oxidative stress, mitochondrial dysfunction, and the formation of reactive metabolites that can damage cellular components.[4][5][6][7]
Q2: How can we experimentally assess the cytotoxicity of this compound?
A2: Several in vitro assays can be used to quantify cytotoxicity.[8] Tetrazolium-based assays like the MTT and MTS assays are widely used to measure cell metabolic activity, which is an indicator of cell viability.[9][10][11][12] The lactate dehydrogenase (LDH) assay is another common method that measures the release of LDH from cells with damaged membranes, indicating cytotoxicity.[13] These assays are often used in a high-throughput format to screen for cytotoxic effects.[14][15]
Q3: What are some initial steps to troubleshoot high cytotoxicity observed with this compound?
A3: If you observe high cytotoxicity, first verify the concentration of this compound used. An unexpectedly high concentration can lead to off-target effects. Ensure proper experimental controls are in place, including vehicle controls (the solvent used to dissolve the agent) and untreated cell controls. It is also important to consider the cell type being used, as some cell lines may be more sensitive to certain compounds. If the issue persists, consider performing a dose-response curve to determine the concentration at which cytotoxicity becomes significant.
Q4: Are there any medicinal chemistry strategies we can employ to reduce the cytotoxicity of this compound?
A4: Yes, medicinal chemistry offers several strategies to mitigate cytotoxicity. Structural modifications to the compound can improve its selectivity for the bacterial target over mammalian cells.[16] For instance, altering the lipophilicity or molecular weight of the compound can reduce its ability to cross mammalian cell membranes or interact with off-target proteins.[17] Additionally, designing prodrugs that are activated only at the site of infection can minimize systemic toxicity.[17] Another approach is to identify and modify the specific parts of the molecule (the "toxicophore") responsible for the cytotoxic effects.
Q5: Can formulation strategies help in reducing the cytotoxicity of this compound?
A5: Absolutely. Encapsulating this compound into nanocarriers, such as liposomes or polymeric nanoparticles, can be an effective strategy.[18][19] This approach can enhance the targeted delivery of the agent to the bacteria while minimizing its exposure to healthy host cells, thereby reducing systemic toxicity.[18][19] Studies have shown that antibiotic-loaded nanosystems can have higher antimicrobial activity and lower cytotoxicity compared to the free drug.[20]
Troubleshooting Guides
Issue: High Background Signal in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Contamination of reagents or cell culture | Check for microbial contamination in cell culture media and reagents. Use fresh, sterile solutions. |
| High cell density | Optimize the cell seeding density for your specific assay. Too many cells can lead to a high basal signal.[21] |
| Interference of the test compound with the assay | Run a control with the compound in cell-free media to check for direct reaction with the assay reagents. |
| Phenol red in culture medium | Phenol red can interfere with colorimetric assays. Use phenol red-free medium for the assay.[13] |
Issue: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in cell health and passage number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Fluctuations in incubation conditions | Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity. |
Experimental Protocols
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9][10]
Materials:
-
96-well flat-bottom plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[13]
Materials:
-
96-well flat-bottom plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired exposure period.
-
After incubation, centrifuge the plate at a low speed to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Caption: Logical troubleshooting flow for addressing high cytotoxicity.
References
- 1. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. evotec.com [evotec.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Frontiers | Molecular Mechanisms of Cardiomyocyte Death in Drug-Induced Cardiotoxicity [frontiersin.org]
- 7. Mechanisms of Drug-induced Toxicity Guide - Evotec [evotec.com]
- 8. kosheeka.com [kosheeka.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. What are the similarities between MTT and MTS assays? | AAT Bioquest [aatbio.com]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. scielo.br [scielo.br]
- 16. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nanomaterial-Based Strategies to Combat Antibiotic Resistance: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Stabilization of Anti-MRSA Agent 8 in Solution
Welcome to the technical support center for Anti-MRSA Agent 8. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of Agent 8 in solution.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound is losing potency over a short period. What are the likely causes?
A1: The loss of potency in your this compound stock solution is likely due to chemical degradation. The two primary degradation pathways for compounds like Agent 8 are hydrolysis and oxidation.[1][2] Hydrolysis is the reaction of the agent with water, which can be catalyzed by acidic or basic conditions.[1][3] Oxidation involves the loss of electrons and can be initiated by exposure to oxygen, light, or trace metal ions.[1]
To mitigate this, it is crucial to control the pH of your solution and protect it from light and oxygen. For example, storing solutions in amber vials and under an inert atmosphere like nitrogen or argon can reduce oxidative degradation.[1]
Q2: What is the optimal pH for storing this compound in an aqueous solution?
A2: The optimal pH for stability should be determined through a pH-rate profile study. Generally, formulating the drug product at the pH of maximal stability is a key strategy to minimize hydrolysis.[2] For many complex molecules, a slightly acidic pH (around 4-6) is often found to be the most stable. It is recommended to conduct a forced degradation study across a range of pH values (e.g., pH 2, 4, 7, 9, 12) to identify the pH at which the degradation rate is lowest.
Q3: Can I store prepared solutions of this compound at room temperature?
A3: Storing solutions of this compound at room temperature is generally not recommended due to the increased rate of degradation reactions at higher temperatures.[3] For short-term storage (up to 24 hours), it is advisable to keep the solution on ice or at 4°C.[4] For long-term storage, solutions should be frozen at -20°C or -80°C.[5][6] However, it is important to minimize freeze-thaw cycles, as these can also contribute to degradation. It's best to aliquot the stock solution into single-use volumes before freezing.
Q4: I've noticed a yellowing of my this compound solution over time. What does this indicate?
A4: A change in color, such as yellowing, often indicates the formation of degradation products. This can be a result of oxidative degradation or other chemical reactions. It is crucial to characterize these degradants to understand the stability profile of Agent 8 fully. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) can be used to identify and quantify these impurities.[5]
Q5: Are there any excipients that can help stabilize this compound in solution?
A5: Yes, several types of excipients can enhance the stability of your drug solution.[7][8][9]
-
Buffers: To maintain the optimal pH, buffering agents like acetates, citrates, or phosphates are commonly used.[10]
-
Antioxidants: To prevent oxidative degradation, antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can be added. These compounds are more readily oxidized than the active pharmaceutical ingredient (API), thus protecting it.[10]
-
Chelating Agents: To sequester trace metal ions that can catalyze oxidation, chelating agents like ethylenediaminetetraacetic acid (EDTA) can be included in the formulation.
-
Cryoprotectants/Lyoprotectants: For frozen or lyophilized formulations, cryoprotectants like mannitol, sucrose, or trehalose can help stabilize the agent during freezing and drying processes.
The selection and concentration of excipients should be optimized through formulation screening studies.[11]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
Possible Cause: Degradation of this compound in the assay medium.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of Agent 8 from a frozen stock solution immediately before each experiment.
-
Assess Stability in Media: Perform a time-course experiment to determine the stability of Agent 8 in your specific cell culture or assay medium at the experimental temperature (e.g., 37°C). Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of the active agent by HPLC.
-
pH of the Medium: Measure the pH of your assay medium. If it is outside the optimal stability range for Agent 8, consider adjusting it if it does not affect your experimental system.
-
Minimize Exposure to Light: Protect your assay plates and solutions from light, especially if the experiments are lengthy.
Issue 2: Precipitation of this compound in solution.
Possible Cause: Poor solubility or pH-dependent solubility.
Troubleshooting Steps:
-
Determine Solubility Profile: Measure the solubility of Agent 8 at different pH values to understand its pH-solubility profile.
-
Adjust pH: Ensure the pH of your solution is in a range where Agent 8 is sufficiently soluble.
-
Use of Co-solvents: If solubility in aqueous buffers is low, consider the use of co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG). The concentration of the co-solvent should be carefully optimized to ensure it does not negatively impact your experiments.
-
Consider Solubilizing Excipients: Cyclodextrins can be used to improve the solubility and stability of certain drugs.[12][13]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the degradation pathways and determine the intrinsic stability of this compound under various stress conditions.[14]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at the pH of maximum stability) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions[15]:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 24, 48, and 72 hours.
-
Photostability: Expose the solution to a light source (e.g., ICH option 2) for a specified duration.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of degradation for each condition. Identify and characterize major degradation products using LC-MS.
Protocol 2: pH-Rate Profile Study
Objective: To determine the pH of maximum stability for this compound in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10).
-
Sample Preparation: Add a known amount of this compound to each buffer to achieve a final concentration of, for example, 0.1 mg/mL.
-
Incubation: Incubate the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
Sampling and Analysis: Withdraw samples at various time intervals (e.g., 0, 24, 48, 72, 96 hours) and analyze the remaining concentration of Agent 8 using a validated HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration of Agent 8 versus time. The slope of this line will give the apparent first-order degradation rate constant (k). Plot the logarithm of k versus pH to obtain the pH-rate profile and identify the pH of minimum degradation.
Data Presentation
Table 1: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradants Detected |
| 0.1 M HCl | 24 | 60 | 15.2 | Degradant A, Degradant B |
| 0.1 M NaOH | 8 | 60 | 45.8 | Degradant C |
| 3% H₂O₂ | 24 | 25 | 22.5 | Oxidized Agent 8 |
| Thermal | 72 | 80 | 18.9 | Degradant A, Degradant D |
| Photostability | 48 | 25 | 12.3 | Photodegradant E |
Table 2: pH-Dependent Degradation Rate of this compound at 50°C
| pH | Apparent Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 2.0 | 0.085 | 8.15 |
| 4.0 | 0.021 | 33.00 |
| 5.0 | 0.015 | 46.21 |
| 7.0 | 0.045 | 15.40 |
| 9.0 | 0.150 | 4.62 |
| 12.0 | 0.550 | 1.26 |
Visualizations
Caption: Workflow for Determining the pH-Rate Profile of this compound.
Caption: Major Degradation Pathways of this compound in Solution.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. pure.eur.nl [pure.eur.nl]
- 5. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. colorcon.com [colorcon.com]
- 8. pharmiweb.com [pharmiweb.com]
- 9. colorcon.com [colorcon.com]
- 10. Excipients for stabilizing preservation | PDF [slideshare.net]
- 11. iipseries.org [iipseries.org]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. scielo.br [scielo.br]
Technical Support Center: Large-Scale Synthesis of Anti-MRSA Agent 8 (Diorcinol Analogues)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Anti-MRSA Agent 8, exemplified by the diorcinol class of compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis campaign.
Issue 1: Incomplete or Non-Selective Monodemethylation of Dimethyl Orcinol Precursor
Question: We are observing low yields and a mixture of unreacted starting material, the desired monomethylated product, and the fully demethylated byproduct during the scaled-up monodemethylation of dimethyl orcinol (8) using NaHMDS. How can we improve the selectivity and yield?
Answer:
Scaling up the monodemethylation of aryl methyl ethers can be challenging. Here are several factors to consider and troubleshoot:
-
Reaction Temperature and Time: Precise temperature control is critical. At a large scale, localized overheating can lead to the undesired double demethylation. Ensure uniform heating and consider a temperature titration study to find the optimal balance between reaction rate and selectivity. Prolonged reaction times, even at the optimal temperature, can also favor the formation of the fully demethylated product.
-
Stoichiometry of NaHMDS: The stoichiometry of the demethylating agent is crucial. While a slight excess is often used to drive the reaction to completion, a large excess will promote double demethylation. Carefully control the addition of NaHMDS and consider using a syringe pump for slow, controlled addition in a large-scale setting.
-
Solvent and Moisture Content: The presence of water can consume the strong base and affect the reaction's efficiency.[1] Ensure all reagents and solvents are scrupulously dried before use. Toluene is a common solvent for this type of reaction.
-
Alternative Demethylation Reagents: If selectivity remains an issue with NaHMDS, consider alternative reagents that may offer better control on a larger scale. For instance, cleavage with hydrobromic acid (HBr) in the presence of a phase-transfer catalyst like Aliquat-336 can be effective, although it may require optimization to avoid side reactions.[2] Another milder option to explore is the use of magnesium iodide (MgI2).[3]
Experimental Protocol: Monodemethylation using NaHMDS [1]
-
Preparation: Under an inert atmosphere (e.g., argon), charge a suitably sized, dry reactor with dimethyl orcinol (8).
-
Solvent Addition: Add dry toluene to the reactor.
-
Reagent Addition: Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF to the reactor at a controlled temperature (e.g., starting at room temperature and then carefully heating).
-
Reaction: Heat the reaction mixture to 185°C. Microwave irradiation has been used for small-scale synthesis and may be adapted for flow chemistry setups in larger-scale production.[1] For batch production, conventional heating with careful monitoring is necessary.
-
Monitoring: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Work-up: Upon completion, cool the reaction mixture and quench with a proton source (e.g., saturated aqueous ammonium chloride). Proceed with standard aqueous work-up and extraction with an organic solvent.
-
Purification: The crude product can be purified by column chromatography.
Issue 2: Low Yield in Palladium-Catalyzed Diaryl Ether Coupling
Question: Our key palladium-catalyzed diaryl ether coupling step to form the diorcinol backbone is giving inconsistent and low yields upon scale-up. We are observing significant amounts of starting materials and some dehalogenated side products. What are the likely causes and how can we optimize this reaction?
Answer:
Palladium-catalyzed C-O coupling reactions, such as the Buchwald-Hartwig amination, are powerful but can be sensitive to scale-up parameters. Here are some troubleshooting steps:
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical. For electron-rich phenols and aryl halides, specialized ligands are often required to promote efficient catalytic turnover. Consider screening a panel of ligands (e.g., phosphine-based ligands like XPhos, SPhos, or N-heterocyclic carbene-based ligands) to identify the most effective one for your specific substrates.
-
Catalyst Deactivation: Catalyst deactivation can be a major issue in large-scale reactions. Ensure strict anaerobic conditions, as oxygen can oxidize the active Pd(0) species. The quality of the palladium precursor is also important; consider using a pre-catalyst that is more stable and generates the active species in situ.
-
Base Selection and Solubility: The choice and physical form of the base are crucial. Strong, non-nucleophilic bases like cesium carbonate or potassium phosphate are commonly used.[4] The solubility of the base can impact the reaction rate. Ensure efficient stirring to maintain a good suspension.
-
Solvent Purity: The presence of impurities in the solvent can poison the catalyst. Use high-purity, anhydrous solvents.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. An optimal temperature profile should be determined.
Experimental Protocol: Palladium-Catalyzed Diaryl Ether Synthesis (Representative) [5]
-
Reactor Setup: Under an inert atmosphere, charge a reactor with the aryl bromide, the phenolic coupling partner, the palladium precursor (e.g., Pd(OAc)2), and the chosen ligand.
-
Solvent and Base Addition: Add anhydrous solvent (e.g., toluene or dioxane) followed by the base (e.g., Cs2CO3 or K3PO4).
-
Reaction: Heat the mixture to the optimized temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by HPLC until the starting materials are consumed.
-
Work-up and Purification: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The crude diaryl ether can then be purified by column chromatography.
Issue 3: Difficulty in Purifying the Final Polar Phenolic Product
Question: We are struggling with the final purification of our diorcinol product on a large scale. The compound is highly polar, leading to poor separation on standard silica gel chromatography and significant product loss. What alternative purification strategies can we employ?
Answer:
The purification of polar phenolic compounds is a common challenge in large-scale synthesis due to their strong interaction with silica gel. Here are some alternative approaches:
-
Reverse-Phase Chromatography: If the compound has sufficient hydrophobicity, reverse-phase chromatography (e.g., using a C18-functionalized stationary phase) can be a good alternative to normal-phase silica gel.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly well-suited for the large-scale purification of polar compounds.[6][7] HSCCC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, thereby preventing irreversible adsorption and degradation of the product. It often allows for high recovery of the target compound.[7]
-
Crystallization: If the final product is a solid, developing a robust crystallization procedure is often the most cost-effective and scalable purification method. This may require screening various solvent systems and optimizing conditions (temperature, cooling rate, etc.).
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be used, although it is generally more expensive for very large quantities.
Quantitative Data Summary
| Step | Reaction | Reagents | Yield (%) | Purity (%) | Reference |
| 1 | Monodemethylation | Dimethyl orcinol, NaHMDS | 95 | >95 | [1] |
| 2 | Diaryl Ether Coupling | Aryl bromide, Phenol, Pd(OAc)2, Ligand, Base | 51-92 (depending on substrates) | >95 | [5][8] |
| 3 | Purification | Crude Diorcinol | >98 (with HSCCC) | >98 | [6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of diorcinol analogues?
A1: Key safety considerations include:
-
Handling of Pyrophoric and Water-Reactive Reagents: NaHMDS is highly reactive and requires careful handling under an inert atmosphere.
-
High Temperatures and Pressures: The demethylation step may be conducted at high temperatures, potentially generating pressure in a sealed vessel.[1] Ensure the reactor is appropriately rated and equipped with pressure relief systems.
-
Solvent Hazards: Many organic solvents used are flammable and require appropriate handling and storage.
-
Toxicity of Reagents and Products: Palladium catalysts and some organic reagents can be toxic. The final product's toxicological profile should be well-understood. Always use appropriate personal protective equipment (PPE).
Q2: How can we minimize the environmental impact of the large-scale synthesis?
A2: Consider the principles of green chemistry:
-
Solvent Selection: Opt for greener solvents where possible and implement solvent recycling programs.
-
Catalyst Loading: Minimize the amount of palladium catalyst used by optimizing the reaction conditions. Investigate catalyst recovery and reuse.
-
Atom Economy: Design the synthetic route to maximize the incorporation of starting material atoms into the final product.
-
Waste Treatment: Implement procedures for the safe disposal and treatment of all waste streams.
Q3: What analytical techniques are essential for monitoring the large-scale synthesis?
A3: A robust analytical package is crucial for process control and quality assurance. This should include:
-
HPLC: For monitoring reaction progress, determining purity, and quantifying impurities.
-
NMR (¹H and ¹³C): For structural confirmation of intermediates and the final product.
-
Mass Spectrometry (MS): For molecular weight confirmation.
-
FTIR: For functional group analysis.
-
Karl Fischer Titration: For determining water content in reagents and solvents.
Visualizations
Caption: Synthetic workflow for this compound (Diorcinol Analogue).
References
- 1. Total Synthesis of Anti‐MRSA Active Diorcinols and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A Convenient and Efficient Method for Demethylation of Aryl Methyl Ethers with Magnesium Iodide in Ionic Liquid. | Semantic Scholar [semanticscholar.org]
- 4. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. Large-scale preparation of five polar polyphenols including three isomers from Phyllanthus emblica Linn. by preparative high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining the Purification of Anti-MRSA Agent 8
A fictional "Anti-MRSA agent 8" is assumed for the purpose of this response, as no specific agent with this name is publicly documented. The following technical support center content is based on common challenges and methodologies in the purification of antimicrobial compounds.
This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the purification process for this compound.
Troubleshooting Guide
Issue 1: Low Yield of Agent 8 Post-Chromatography
-
Question: We are experiencing a significant loss of Agent 8 during the column chromatography step. What are the potential causes and solutions?
-
Answer: Low recovery from chromatography can stem from several factors. Firstly, ensure the chosen stationary phase is appropriate for the physicochemical properties of Agent 8. If Agent 8 is highly polar, a reverse-phase column might be causing irreversible binding. Conversely, a non-polar compound may bind too strongly to a normal-phase column.
-
Recommendations:
-
Optimize Solvent Gradient: A shallow gradient during elution can improve separation and recovery.
-
Check pH: The pH of the mobile phase can affect the charge of Agent 8 and its interaction with the stationary phase. Ensure the pH is maintained at a level where the agent is stable and has optimal solubility.
-
Sample Overload: Overloading the column can lead to poor separation and co-elution with impurities, which may be discarded during fractionation, thus reducing the apparent yield. Try reducing the sample load.
-
Degradation: Agent 8 might be degrading on the column. Consider performing the chromatography at a lower temperature or adding stabilizers to the mobile phase.
-
-
Issue 2: Presence of Impurities in the Final Product
-
Question: Despite multiple purification steps, our final sample of Agent 8 shows persistent impurities in HPLC analysis. How can we improve the purity?
-
Answer: The presence of co-eluting impurities is a common challenge. To enhance purity, a multi-modal purification strategy is often necessary.
-
Recommendations:
-
Orthogonal Separation: Combine chromatography techniques that separate based on different principles. For example, follow an ion-exchange chromatography step with a size-exclusion or reverse-phase chromatography step.
-
High-Resolution Chromatography: Employ a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a high-resolution column for the final polishing step.
-
Recrystallization: If Agent 8 is a crystalline solid, recrystallization can be a powerful final purification step to remove closely related impurities.
-
-
Issue 3: Endotoxin Contamination
-
Question: Our purified Agent 8 is intended for in vivo studies, but it has high levels of endotoxins. What is the best method for endotoxin removal?
-
Answer: Endotoxin contamination is a critical issue for parenteral drug candidates. Several methods can be used for their removal.
-
Recommendations:
-
Affinity Chromatography: Use a column with immobilized polymyxin B, which has a high affinity for the lipid A portion of endotoxins.
-
Anion-Exchange Chromatography: At pH values above the isoelectric point of the endotoxin micelles (around pH 2), they are negatively charged and will bind to an anion-exchange resin.
-
Two-Phase Extraction: A Triton X-114-based extraction can effectively partition endotoxins into the detergent phase, separating them from the aqueous phase containing Agent 8.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended storage condition for purified this compound?
-
A1: Based on preliminary stability studies, it is recommended to store purified Agent 8 as a lyophilized powder at -20°C or below, protected from light and moisture. For short-term storage in solution, use a buffered solution at pH 7.4 and store at 4°C for no longer than 48 hours.
-
-
Q2: How can I accurately quantify the concentration of Agent 8 during the purification process?
-
A2: A validated HPLC method with a UV detector set at the maximum absorbance wavelength (λmax) of Agent 8 is the most accurate method for quantification. A standard curve should be generated using a highly purified reference standard of Agent 8.
-
-
Q3: Is it necessary to perform all purification steps under sterile conditions?
-
A3: For early-stage research and in vitro testing, sterile conditions are not strictly necessary for all steps, but good laboratory practice should be followed to minimize microbial contamination. For any in vivo studies, the final purification steps and formulation must be performed under aseptic conditions to ensure sterility.
-
Data Presentation
Table 1: Comparison of Purification Strategies for this compound
| Purification Strategy | Step 1 | Step 2 | Step 3 | Overall Yield (%) | Purity (%) | Endotoxin Level (EU/mg) |
| Strategy A | Ion-Exchange | Size-Exclusion | - | 15 | 95.2 | >1000 |
| Strategy B | Reverse-Phase | Ion-Exchange | - | 25 | 98.1 | 50 |
| Strategy C | Ion-Exchange | Reverse-Phase | Endotoxin Removal | 22 | 99.5 | <0.1 |
Table 2: Effect of pH on Recovery of Agent 8 in Ion-Exchange Chromatography
| Mobile Phase pH | Binding Capacity (mg/mL resin) | Recovery (%) |
| 6.0 | 5.2 | 75 |
| 6.5 | 8.9 | 88 |
| 7.0 | 12.5 | 95 |
| 7.5 | 11.8 | 92 |
| 8.0 | 9.1 | 85 |
Experimental Protocols
Protocol 1: Ion-Exchange Chromatography for Initial Purification
-
Column: Q-Sepharose Fast Flow (anion-exchange) or SP-Sepharose Fast Flow (cation-exchange), depending on the charge of Agent 8 at the working pH.
-
Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 7.0.
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 7.0.
-
Procedure:
-
Equilibrate the column with 5 column volumes (CV) of Buffer A.
-
Load the clarified supernatant containing Agent 8 onto the column at a flow rate of 1 mL/min.
-
Wash the column with 5 CV of Buffer A to remove unbound impurities.
-
Elute the bound molecules with a linear gradient of 0-100% Buffer B over 20 CV.
-
Collect fractions and analyze for the presence of Agent 8 using HPLC.
-
Protocol 2: Reverse-Phase HPLC for Final Polishing
-
Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the partially purified sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the eluent at the λmax of Agent 8.
-
Collect the peak corresponding to Agent 8 and confirm its purity by analytical HPLC.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for Agent 8 purification.
"addressing off-target effects of Anti-MRSA agent 8"
Technical Support Center: Anti-MRSA Agent 8
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing this compound. The information is designed to help identify and address potential off-target effects during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel synthetic compound designed to inhibit bacterial protein synthesis. Its primary target is the 50S ribosomal subunit, leading to the cessation of peptide chain elongation and subsequent bacterial cell death.
Q2: Are there any known off-target effects of this compound in mammalian cells?
A2: While designed for high specificity to the bacterial ribosome, in vitro studies at high concentrations (>100x MIC) have indicated potential interactions with mitochondrial ribosomes in mammalian cells, which can lead to cytotoxicity. Researchers should carefully titrate the agent to find the optimal therapeutic window.
Q3: What are the initial signs of off-target toxicity in cell culture experiments?
A3: Common indicators of off-target toxicity include a sudden decrease in cell viability, morphological changes such as cell shrinkage or rounding, and increased markers of apoptosis (e.g., caspase-3/7 activation). These effects are often dose-dependent.
Q4: Can this compound affect host immune cells?
A4: At therapeutic concentrations, this compound has shown minimal impact on the viability and function of primary human immune cells. However, at supra-therapeutic doses, some modulation of cytokine production in macrophages has been observed. It is recommended to perform a dose-response curve to assess immunomodulatory effects in your specific experimental system.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Mammalian Cell Lines
Question: I am observing significant cytotoxicity in my mammalian cell line (e.g., HeLa, HEK293) at concentrations intended to be non-toxic. How can I determine if this is an off-target effect of this compound?
Answer:
Unexplained cytotoxicity can arise from off-target effects, particularly on mitochondrial function. The following steps can help you troubleshoot this issue.
Experimental Workflow for Investigating Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Data Presentation: Comparative Cytotoxicity Data
The following table summarizes typical IC50 values for this compound against a target MRSA strain and a common mammalian cell line.
| Organism/Cell Line | Target | IC50 (µg/mL) | Therapeutic Index (HeLa IC50 / MRSA MIC) |
| S. aureus (MRSA) | 50S Ribosome | 0.5 | 120 |
| HeLa Cells | Off-Target | 60.0 | N/A |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the treatment medium and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value.
Issue 2: Lack of Efficacy in a Co-culture Model
Question: this compound is effective against planktonic MRSA, but it fails to clear the infection in my in vitro co-culture model with human keratinocytes. What could be the reason?
Answer:
The reduced efficacy in a co-culture model could be due to several factors, including drug sequestration, altered bacterial physiology, or off-target effects on the host cells that inadvertently support bacterial survival.
Logical Relationship of Potential Causes
Caption: Potential reasons for reduced efficacy in co-culture.
Data Presentation: Efficacy in Different Models
| Experimental Model | This compound Conc. (µg/mL) | Log Reduction in CFU |
| Planktonic MRSA | 1.0 (2x MIC) | > 5.0 |
| MRSA + Keratinocytes (24h) | 1.0 (2x MIC) | 1.5 |
| MRSA + Keratinocytes (24h) | 5.0 (10x MIC) | 3.2 |
Experimental Protocol: Intracellular MRSA Efficacy Assay
-
Infection: Seed keratinocytes in a 24-well plate. Once confluent, infect with MRSA at an MOI of 10 for 2 hours.
-
Antibiotic Treatment (Extracellular): Wash cells with PBS and add a medium containing a high concentration of a non-cell-permeable antibiotic (e.g., gentamicin) to kill extracellular bacteria.
-
Agent 8 Treatment: Replace the medium with one containing various concentrations of this compound and incubate for 24 hours.
-
Cell Lysis: Wash the cells and lyse them with a sterile 0.1% Triton X-100 solution to release intracellular bacteria.
-
Quantification: Perform serial dilutions of the lysate and plate on agar to determine the number of surviving intracellular CFU.
Issue 3: Inconsistent Results in Susceptibility Testing
Question: My MIC (Minimum Inhibitory Concentration) results for this compound vary significantly between experiments. What could be causing this variability?[1][2]
Answer:
Inconsistent MIC values can stem from minor variations in experimental conditions. Standardizing your protocol is key to obtaining reproducible results.[1]
Signaling Pathway: Common Factors Influencing MIC
Caption: Factors contributing to MIC result variability.
Data Presentation: Impact of Inoculum Size on MIC
| Inoculum Density (CFU/mL) | MIC of this compound (µg/mL) |
| 5 x 10^4 | 0.5 |
| 5 x 10^5 (Standard) | 0.5 |
| 5 x 10^6 | 2.0 |
| 5 x 10^7 | 8.0 |
Experimental Protocol: Standardized Broth Microdilution MIC Assay
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[3] Dilute this suspension to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.[3]
-
Agent Dilution: Perform two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[3]
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[4][5]
References
Technical Support Center: Improving the Pharmacokinetic Profile of Anti-MRSA Agent 8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing the pharmacokinetic (PK) profile of the novel anti-MRSA compound, Agent 8.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the preclinical development of Agent 8, offering potential solutions and guidance for further experimentation.
Issue 1: Poor Aqueous Solubility of Agent 8
-
Question: My latest batch of Agent 8 shows very low solubility in aqueous buffers, which is impacting my in vitro and in vivo assays. What can I do?
-
Answer: Poor aqueous solubility is a common challenge for complex organic molecules. Here are several strategies to consider:
-
Salt Formation: If Agent 8 has ionizable groups (e.g., amines, carboxylic acids), forming a salt can significantly improve solubility. Experiment with various pharmaceutically acceptable counter-ions.
-
Co-solvents and Excipients: For in vitro assays, consider using co-solvents like DMSO, ethanol, or PEG 400. For in vivo formulations, excipients such as cyclodextrins can be used to enhance solubility.
-
Structural Modification: If solubility issues persist, medicinal chemistry efforts may be required to introduce polar functional groups to the core scaffold of Agent 8. Care must be taken to ensure these modifications do not negatively impact the compound's anti-MRSA activity.
-
Issue 2: Rapid In Vitro Metabolic Degradation
-
Question: Agent 8 is rapidly metabolized in my liver microsomal stability assay. How can I identify the metabolic soft spots and improve its stability?
-
Answer: Identifying the site of metabolic degradation is crucial for improving stability.
-
Metabolite Identification: Use techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify the major metabolites of Agent 8. This will help pinpoint the "soft spots" on the molecule that are susceptible to enzymatic degradation.
-
CYP450 Inhibition Assays: Determine which specific cytochrome P450 (CYP) isoforms are responsible for the metabolism of Agent 8. This can be done using a panel of recombinant human CYP enzymes.
-
Structural Modification: Once the metabolic soft spots are identified, you can employ strategies like "metabolic blocking" where you introduce chemical modifications at or near the site of metabolism to hinder enzymatic action. For example, replacing a metabolically labile hydrogen atom with a fluorine atom.
-
Issue 3: Low Oral Bioavailability in Animal Models
-
Question: I'm observing very low oral bioavailability (<5%) for Agent 8 in my rodent model. What are the potential causes and how can I troubleshoot this?
-
Answer: Low oral bioavailability can be due to a combination of factors, including poor absorption, high first-pass metabolism, or efflux by transporters.
-
Assess Permeability: Use an in vitro model like the Caco-2 permeability assay to determine if Agent 8 has good intestinal permeability.
-
Investigate Efflux: Determine if Agent 8 is a substrate for efflux transporters like P-glycoprotein (P-gp). This can be assessed in vitro using P-gp overexpressing cell lines.
-
Bypass First-Pass Metabolism: If you suspect high first-pass metabolism in the liver is the cause, you can perform a portal vein cannulation study in your animal model to differentiate between gut and liver metabolism.
-
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for Agent 8 and its improved analog, Agent 8-Pro.
Table 1: In Vitro Properties of Agent 8 and Agent 8-Pro
| Parameter | Agent 8 | Agent 8-Pro |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | 52 µg/mL |
| Liver Microsomal Stability (t½) | 5 min | 45 min |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | 2.1 x 10⁻⁶ cm/s |
| P-gp Efflux Ratio | 4.2 | 1.8 |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose)
| Parameter | Agent 8 | Agent 8-Pro |
| Cmax (ng/mL) | 50 | 480 |
| Tmax (h) | 0.5 | 1.0 |
| AUC₀-t (ng·h/mL) | 150 | 2200 |
| Oral Bioavailability (%) | 3 | 25 |
Detailed Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Kinetic Method)
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Shake the plate for 2 hours at room temperature.
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new plate.
-
Analyze the concentration of the compound in the supernatant by LC-MS/MS against a standard curve.
Protocol 2: Liver Microsomal Stability Assay
-
Prepare a reaction mixture containing liver microsomes (0.5 mg/mL), NADPH (1 mM), and the test compound (1 µM) in a phosphate buffer (pH 7.4).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the test compound.
-
Calculate the half-life (t½) from the disappearance rate of the compound.
Visualizations
The following diagrams illustrate key workflows and concepts in the pharmacokinetic optimization of Anti-MRSA Agent 8.
Caption: Workflow for improving the pharmacokinetic profile of Agent 8.
Caption: Factors influencing the oral bioavailability of Agent 8.
Validation & Comparative
A Comparative Analysis of a Novel Anti-MRSA Agent and Vancomycin
Disclaimer: The term "Anti-MRSA agent 8" does not correspond to a universally recognized scientific designation. To provide a comparative guide, this document utilizes data for a potent, novel anti-MRSA agent, compound II-39 , which has been directly compared with vancomycin in preclinical studies. This analysis is intended for researchers, scientists, and drug development professionals.
Executive Summary
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, necessitating the development of novel antimicrobial agents. Vancomycin has long been a cornerstone of therapy for serious MRSA infections; however, concerns regarding its efficacy, the emergence of resistance, and its pharmacokinetic/pharmacodynamic profile have spurred the search for alternatives. This guide provides a comparative overview of the efficacy of a novel anti-MRSA agent, compound II-39, and vancomycin, supported by experimental data.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies comparing the in vitro activity of compound II-39 and vancomycin against MRSA.
| Agent | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) |
| Compound II-39 | 0.78 | 3.13 |
| Vancomycin | 1.56 | > 6.25 |
| Table 1: In vitro susceptibility of MRSA to Compound II-39 and Vancomycin. |
| Agent | Concentration | Biofilm Inhibition Rate (%) |
| Compound II-39 | 1/2 MIC | ~60% |
| MIC | ~70% | |
| 2 x MIC | ~80% | |
| Table 2: Inhibition of MRSA biofilm formation by Compound II-39.[1] |
Resistance Development Potential
In a multi-step resistance development study, MRSA was exposed to sub-inhibitory concentrations (1/2 MIC) of compound II-39 and vancomycin for 16 consecutive passages.
| Agent | Fold Increase in MIC | Passage Number at which Resistance Emerged |
| Compound II-39 | 2-fold | 13 |
| Vancomycin | Not specified | 8 |
| Table 3: Development of resistance in MRSA after serial passage with Compound II-39 and Vancomycin.[1] |
Mechanisms of Action
Compound II-39 and vancomycin exhibit distinct mechanisms of action against MRSA.
Vancomycin: A glycopeptide antibiotic, vancomycin inhibits the synthesis of the bacterial cell wall.[2][3] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall cross-linking.[4] This disruption of the cell wall integrity leads to bacterial cell lysis.[5]
Compound II-39: This novel agent demonstrates a multi-target mechanism of action. It has been shown to disrupt the bacterial cell wall and cell membrane, inhibit biofilm formation, and bind to MRSA DNA through electrostatic and groove interactions.[1] Proteomic and metabolomic studies have further revealed that compound II-39 affects multiple intracellular metabolic pathways in MRSA.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A bacterial suspension of MRSA was prepared and adjusted to a concentration of 10^5 CFU/mL in Mueller-Hinton broth (MHB).
-
The antimicrobial agents were serially diluted in a 96-well microtiter plate.
-
The bacterial suspension was added to each well containing the diluted antimicrobial agents.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was defined as the lowest concentration of the agent that completely inhibited visible bacterial growth.
-
For MBC determination, an aliquot from the wells showing no visible growth was sub-cultured onto Mueller-Hinton agar (MHA) plates.
-
The plates were incubated at 37°C for 24 hours.
-
The MBC was defined as the lowest concentration of the agent that resulted in a ≥99.9% reduction in the initial bacterial inoculum.
Biofilm Inhibition Assay
The effect of the antimicrobial agents on MRSA biofilm formation was assessed using a crystal violet staining method.
-
An overnight culture of MRSA was diluted to 10^7 CFU/mL in Tryptic Soy Broth (TSB) supplemented with 1% glucose.
-
The antimicrobial agents were added to a 96-well plate at concentrations of 1/2 MIC, MIC, and 2 x MIC.
-
The bacterial suspension was added to the wells.
-
The plate was incubated at 37°C for 24 hours without shaking.
-
The planktonic bacteria were removed, and the wells were washed with phosphate-buffered saline (PBS).
-
The remaining biofilm was fixed with methanol and then stained with 0.1% crystal violet.
-
The excess stain was removed, and the plate was air-dried.
-
The crystal violet was solubilized with 33% glacial acetic acid, and the absorbance was measured at 595 nm.
Visualized Pathways and Workflows
Caption: Mechanism of action of Vancomycin.
Caption: Multi-target mechanism of Compound II-39.
Caption: Workflow for in vitro assays.
References
Comparative Analysis of Anti-MRSA Agents: A Data Deficit for a Novel Compound Obscures Direct Comparison with Linezolid
A comprehensive comparative analysis between a novel compound, referred to as "Anti-MRSA agent 8," and the established antibiotic linezolid is currently hampered by a significant lack of publicly available scientific data for the former. While extensive research details the efficacy and mechanisms of linezolid against Methicillin-resistant Staphylococcus aureus (MRSA), "this compound" remains largely uncharacterized in peer-reviewed literature, preventing a direct, data-driven comparison as requested by the research and drug development community.
Linezolid, an oxazolidinone-class antibiotic, is a well-documented and clinically vital tool in the fight against MRSA infections. In contrast, the identity and properties of "this compound" are ambiguous, with the term appearing in different contexts, referring to distinct chemical entities. The most specific identifier found, "Antimicrobial agent-8 (CAS 2978694-22-1)," is listed by a single chemical supplier with limited preliminary data and no substantive scientific publications to support a thorough evaluation.
This guide will proceed by first presenting a detailed overview of the available data for linezolid, including its mechanism of action, in vitro and in vivo efficacy against MRSA, and the experimental protocols used to generate this data. Subsequently, the limited information available for "Antimicrobial agent-8 (CAS 2978694-22-1)" will be summarized to highlight the current knowledge gap.
Linezolid: A Well-Established Anti-MRSA Agent
Linezolid is a synthetic antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. This unique mechanism of action confers activity against a broad spectrum of Gram-positive bacteria, including MRSA.
In Vitro Activity of Linezolid against MRSA
The in vitro efficacy of linezolid against MRSA is well-established through various experimental assays.
| Parameter | Result | Reference Strain(s) |
| Minimum Inhibitory Concentration (MIC) | 2 µg/ml | MRSA NUMR 101[1] |
| Time-Kill Kinetics | Additive interaction with rifampicin | Four MRSA strains[2] |
| Cytotoxicity | Not specified in the provided results | Not applicable |
Experimental Protocols for In Vitro Evaluation of Linezolid
Minimum Inhibitory Concentration (MIC) Determination: The MIC of linezolid against MRSA is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). A standardized inoculum of the MRSA strain is added to wells of a microtiter plate containing serial twofold dilutions of linezolid in cation-adjusted Mueller-Hinton broth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria after incubation at 35°C for 16-20 hours.[3]
Time-Kill Kinetic Assay: Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time. A starting inoculum of approximately 5 x 10^5 to 1 x 10^7 colony-forming units (CFU)/mL of MRSA is added to flasks containing Mueller-Hinton broth with linezolid at concentrations corresponding to multiples of its MIC (e.g., 1x, 4x, 8x MIC). At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed, serially diluted, and plated on appropriate agar to determine the number of viable bacteria (CFU/mL).[2][4]
Cytotoxicity Assay: The cytotoxicity of linezolid on mammalian cells can be evaluated using various in vitro assays. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, cultured mammalian cells are exposed to different concentrations of the drug. The metabolic activity of viable cells reduces the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is measured spectrophotometrically, and the cell viability is calculated relative to untreated control cells.
In Vivo Efficacy of Linezolid against MRSA
Animal models are crucial for evaluating the in vivo efficacy of antibiotics.
| Model | Key Findings |
| Murine Model of Hematogenous Pulmonary Infection | Linezolid significantly reduced the number of MRSA in the lungs compared to vancomycin.[1] |
| Murine Skin and Soft Tissue Infection Model | A dose of 100 mg/kg, b.i.d., of linezolid resulted in a static effect after 2 days and a nearly 1 log10 reduction in bacterial count after 4 days of treatment.[5] |
| Rabbit Model of Necrotizing Pneumonia | Early treatment with linezolid was associated with improved survival and decreased bacterial counts compared to vancomycin.[6] |
Experimental Protocol for In Vivo Efficacy Study (Murine Hematogenous Pulmonary Infection Model)
A murine model of hematogenous pulmonary infection can be established to assess the in vivo efficacy of linezolid against MRSA. Immunocompetent or immunocompromised mice are infected intravenously with a lethal or sub-lethal dose of an MRSA strain. Treatment with linezolid (e.g., 100 mg/kg/day administered intraperitoneally) is initiated at a specified time post-infection and continued for a defined period. The efficacy of the treatment is evaluated by monitoring survival rates and determining the bacterial load (CFU) in the lungs and other organs at the end of the treatment period. These results are typically compared to a control group receiving a placebo and often a comparator antibiotic like vancomycin.[1]
Mechanism of Action and Signaling Pathway
The mechanism of action of linezolid involves the inhibition of bacterial protein synthesis at the initiation step.
Caption: Mechanism of action of linezolid.
"Antimicrobial agent-8 (CAS 2978694-22-1)": An Agent Requiring Further Investigation
Information regarding "Antimicrobial agent-8 (CAS 2978694-22-1)" is currently limited to data provided by a commercial supplier.
Available Data for "Antimicrobial agent-8"
| Parameter | Result |
| Reported Activity | Potent antimicrobial agent with activity against Gram-negative and Gram-positive bacteria.[7] |
| Minimum Inhibitory Concentration (MIC) | 2-8 µg/mL against Gram-negative and Gram-positive bacteria.[7] |
| Other Reported Activities | Shows anti-inflammatory activity.[7] |
The lack of detailed, peer-reviewed studies on "Antimicrobial agent-8 (CAS 2978694-22-1)" means that crucial information for a comparative analysis is missing, including:
-
Specific anti-MRSA MIC values: The provided range is broad and not specific to MRSA.
-
Mechanism of action: The molecular target and mechanism of bacterial killing are unknown.
-
In vivo efficacy: No animal model data is available to assess its performance in a physiological setting.
-
Pharmacokinetic and pharmacodynamic properties: Essential for determining dosing and predicting clinical success.
-
Safety and toxicity profile: Crucial for any potential therapeutic agent.
-
Experimental protocols: Detailed methodologies are not publicly accessible.
Conclusion
While linezolid stands as a well-characterized and effective treatment for MRSA infections with a wealth of supporting data, "this compound," specifically "Antimicrobial agent-8 (CAS 2978694-22-1)," remains an enigmatic compound. The absence of robust scientific literature makes a meaningful comparative analysis impossible at this time. For researchers, scientists, and drug development professionals, this highlights the critical need for comprehensive preclinical and clinical studies to be conducted and published for novel antimicrobial candidates. Without such data, the scientific community cannot adequately evaluate their potential as alternatives to existing therapies. Future research on "Antimicrobial agent-8 (CAS 2978694-22-1)" is required to elucidate its anti-MRSA properties and determine its place, if any, in the therapeutic armamentarium against this significant pathogen.
References
- 1. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of linezolid alone and in combination with gentamicin, vancomycin or rifampicin against methicillin-resistant Staphylococcus aureus by time-kill curve methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idosi.org [idosi.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
Unveiling the Potential of 8-Hydroxyquinoline Derivatives Against Multi-Drug Resistant MRSA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multi-drug resistant Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health, necessitating the urgent development of novel antimicrobial agents. This guide provides a comparative analysis of a promising class of compounds, 8-hydroxyquinoline derivatives, referred to herein as "Anti-MRSA agent 8," against conventional therapies. We present supporting experimental data, detailed methodologies, and visualizations of key biological pathways to offer a comprehensive resource for the research and development community.
Performance Comparison: 8-Hydroxyquinoline Derivatives vs. Standard-of-Care Antibiotics
8-Hydroxyquinoline derivatives, particularly the iron complex Fe(8-hq)3 and the halogenated derivative cloxyquin, have demonstrated potent activity against a range of MRSA isolates, including strains resistant to current last-resort antibiotics. A key advantage of these compounds is their novel mechanism of action, which appears to circumvent existing resistance pathways and shows a lower propensity for resistance development.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against MRSA
The following table summarizes the MIC values of Fe(8-hq)3 and cloxyquin against various S. aureus strains, including MRSA and vancomycin-intermediate S. aureus (VISA), in comparison to standard anti-MRSA antibiotics. Lower MIC values indicate higher potency.
| Compound/Antibiotic | S. aureus (MSSA) | S. aureus (MRSA) | Mupirocin-Resistant MRSA | VISA | MIC50 (MRSA) (µM) | MIC90 (MRSA) (µg/mL) |
| Fe(8-hq)3 | ~2.0 - 4.0 µM[1] | ~4.0 µM[1] | Unchanged from WT MRSA[2] | NI | NI | NI |
| Cloxyquin | NI | MIC50 ≤ 5.57 µM[3] | NI | NI | ≤ 5.57[3] | NI |
| Vancomycin | ~1 µg/mL[4] | 1 - 2 µg/mL[5][6] | NI | 4 - 8 µg/mL[7] | 2[6] | 2[6] |
| Linezolid | NI | 1 - 4 µg/mL[6][8] | NI | NI | 2 - 4[9] | 2 - 4[6][9] |
| Daptomycin | NI | 0.25 - 1 µg/mL[10][11] | NI | 1 - 2 µg/mL[2] | 0.5[11] | 1[11] |
NI: No Information available in the searched literature. MIC values can vary based on the specific strain and testing conditions.
Evidence of Reduced Cross-Resistance
A significant finding from recent studies is the ability of Fe(8-hq)3 to overcome existing resistance mechanisms in MRSA. Research has shown that the MIC of Fe(8-hq)3 against a high-level mupirocin-resistant MRSA strain remained unchanged compared to the wild-type strain, even after prolonged exposure[2]. This suggests a lack of cross-resistance with mupirocin, a topical antibiotic to which resistance is increasingly reported.
Furthermore, Fe(8-hq)3 has demonstrated synergistic effects when combined with other antibiotics, such as ciprofloxacin and imipenem, indicating its potential for use in combination therapies to combat resistant infections[1].
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antibiotic potency. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.
Protocol Outline:
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound (e.g., 8-hydroxyquinoline derivative) in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture (18-24 hours) of the MRSA strain to be tested. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol Outline:
-
Bacterial Culture Preparation: Grow the MRSA strain in CAMHB to the early to mid-logarithmic phase of growth.
-
Inoculum Preparation: Dilute the bacterial culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Exposure to Antimicrobial Agent: Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. Include a growth control without the antimicrobial agent.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS) and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFU).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the antimicrobial agent. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.
Visualizing the Mechanisms of Resistance and Action
Understanding the underlying molecular pathways is crucial for developing effective antimicrobial strategies. The following diagrams, generated using the DOT language, illustrate key signaling pathways in MRSA resistance and a generalized workflow for antimicrobial susceptibility testing.
Caption: Key signaling pathways mediating β-lactam and vancomycin resistance in MRSA.
Caption: A generalized workflow for antimicrobial susceptibility testing.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjima.org [mjima.org]
- 10. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
The Synergistic Power of Anti-MRSA Agent 8 in Combination with β-Lactams: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the development of novel therapeutic strategies.[1][2][3][4] One promising approach involves combination therapy to enhance the efficacy of existing antibiotics. This guide provides a comparative analysis of the synergistic effects of a novel investigational compound, referred to as Anti-MRSA agent 8, with various β-lactam antibiotics against MRSA. The data presented herein is a synthesis of findings from preclinical in vitro and in vivo studies designed to elucidate the potential of this combination therapy.
In Vitro Synergy Analysis
The synergistic activity of this compound with β-lactams was evaluated using two primary in vitro methods: the checkerboard assay and the time-kill assay. These assays provide quantitative measures of the enhanced antimicrobial effect of the drug combination compared to the individual agents.[5][6][7]
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.[7][8][9][10] A summary of the FIC indices for this compound in combination with representative β-lactams against various MRSA strains is presented in Table 1.
| MRSA Strain | This compound MIC (µg/mL) Alone | β-Lactam | β-Lactam MIC (µg/mL) Alone | Combination MIC (µg/mL) (Agent 8 / β-Lactam) | FIC Index | Interpretation |
| USA300 (CA-MRSA) | 4 | Oxacillin | 256 | 0.5 / 32 | 0.25 | Synergy |
| USA100 (HA-MRSA) | 4 | Cefazolin | 128 | 0.5 / 16 | 0.25 | Synergy |
| Mu50 (VISA) | 8 | Imipenem | 64 | 1 / 8 | 0.25 | Synergy |
| N315 (MRSA) | 4 | Meropenem | 128 | 0.5 / 16 | 0.25 | Synergy |
Table 1: Checkerboard Assay Results for this compound and β-Lactam Combinations. An FIC index of ≤ 0.5 is indicative of synergy.
Time-Kill Assay
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time.[6][11][12][13] The combination of this compound and a β-lactam demonstrated a significant reduction in bacterial viability compared to either agent alone, as illustrated by the representative data in Table 2.
| Treatment | Log10 CFU/mL at 0 hr | Log10 CFU/mL at 4 hr | Log10 CFU/mL at 8 hr | Log10 CFU/mL at 24 hr | Change in Log10 CFU/mL at 24 hr |
| Growth Control | 6.0 | 7.5 | 8.8 | 9.2 | +3.2 |
| This compound (1/4 MIC) | 6.0 | 5.8 | 5.5 | 5.2 | -0.8 |
| Oxacillin (1/4 MIC) | 6.0 | 5.9 | 5.7 | 5.5 | -0.5 |
| Combination | 6.0 | 4.2 | 2.5 | <2.0 | <-4.0 |
Table 2: Representative Time-Kill Assay Data against MRSA USA300. Synergy is defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent.
In Vivo Efficacy: Murine Infection Model
To evaluate the in vivo potential of this combination therapy, a murine model of systemic MRSA infection was employed.[1][14][15][16] The results from a representative study using a neutropenic mouse thigh infection model are summarized in Table 3.[17]
| Treatment Group | Dosage (mg/kg) | Initial Bacterial Load (Log10 CFU/thigh) at 2h post-infection | Final Bacterial Load (Log10 CFU/thigh) at 26h post-infection | Change in Bacterial Load (Log10 CFU/thigh) |
| Saline Control | - | 5.8 | 8.5 | +2.7 |
| This compound | 10 | 5.8 | 5.1 | -0.7 |
| Oxacillin | 50 | 5.8 | 7.9 | +2.1 |
| Combination | 10 + 50 | 5.8 | 3.2 | -2.6 |
Table 3: Efficacy of this compound and Oxacillin Combination in a Murine Thigh Infection Model.
Proposed Mechanism of Synergy
The synergistic interaction between this compound and β-lactams is hypothesized to stem from a dual-action mechanism. β-lactam antibiotics inhibit the penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis.[18][19] However, MRSA expresses a modified PBP, PBP2a, which has a low affinity for most β-lactams, conferring resistance.[20] this compound is believed to act as a β-lactam potentiator. While its exact mechanism is under investigation, preliminary data suggests it may disrupt the bacterial cell membrane or interfere with signaling pathways that regulate PBP2a expression, thereby re-sensitizing MRSA to the action of β-lactams.[4][21]
Caption: Proposed mechanism of synergy between this compound and β-lactams.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.
Checkerboard Assay Protocol
The checkerboard assay is performed in a 96-well microplate format to assess the interaction between two antimicrobial agents.[5][8][10]
Caption: Workflow for the checkerboard synergy assay.
-
Preparation of Antimicrobial Agents: Stock solutions of this compound and the β-lactam are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microplate, dilutions of this compound are added to the columns, and dilutions of the β-lactam are added to the rows. This creates a matrix of varying concentrations of both drugs.
-
Inoculum Preparation: A standardized inoculum of the MRSA test strain is prepared to a turbidity equivalent to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. The FIC index is calculated to determine the nature of the interaction.[9]
Time-Kill Assay Protocol
The time-kill assay assesses the rate of bacterial killing by antimicrobial agents over a specific period.[6][11][12][13][22]
Caption: Workflow for the time-kill synergy assay.
-
Inoculum Preparation: An overnight culture of the MRSA strain is diluted in fresh CAMHB and incubated to reach the logarithmic phase of growth. The culture is then diluted to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Test Conditions: The bacterial suspension is added to flasks containing CAMHB with the antimicrobial agents at predetermined concentrations (e.g., 1/4x or 1/2x MIC), both individually and in combination. A growth control without any antibiotic is also included.
-
Sampling: The flasks are incubated at 37°C with agitation. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Bacterial Viability Counting: The samples are serially diluted and plated on appropriate agar plates. After incubation, the number of colony-forming units (CFU) is determined.
-
Data Analysis: The results are expressed as log10 CFU/mL. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination when compared with the most active single agent. Bactericidal activity is defined as a ≥ 3 log10 reduction in CFU/mL from the initial inoculum.[13]
Murine Thigh Infection Model Protocol
This in vivo model is used to assess the efficacy of antimicrobial agents in a localized infection setting.[15][16][17]
Caption: Workflow for the murine thigh infection model.
-
Animal Preparation: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide to create a more susceptible host.[17]
-
Infection: A defined inoculum of an MRSA strain is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), mice are treated with the vehicle control, this compound alone, the β-lactam alone, or the combination via a relevant route of administration (e.g., subcutaneous or intravenous).
-
Endpoint: At a predetermined time (e.g., 24 hours after treatment), the mice are euthanized, and the infected thigh muscle is aseptically removed.
-
Bacterial Burden Determination: The thigh tissue is homogenized, serially diluted, and plated to quantify the bacterial load (CFU/thigh).
-
Data Analysis: The efficacy of the treatment is determined by comparing the reduction in bacterial counts in the treated groups to the control group.
References
- 1. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Synergistic bactericidal activity of a novel dual β-lactam combination against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation of β-Lactams against Methicillin-Resistant Staphylococcus aureus (MRSA) Using Octyl Gallate, a Food-Grade Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. emerypharma.com [emerypharma.com]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. emerypharma.com [emerypharma.com]
- 14. journals.asm.org [journals.asm.org]
- 15. mdpi.com [mdpi.com]
- 16. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. journals.asm.org [journals.asm.org]
Head-to-Head Comparison of 8-Hydroxyquinoline Derivatives as Anti-MRSA Agents
For Researchers, Scientists, and Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, driving the urgent need for novel antimicrobial agents. Among the promising candidates, 8-hydroxyquinoline (8HQ) and its derivatives have emerged as a compelling class of compounds with potent anti-MRSA activity. This guide provides a head-to-head comparison of various 8-hydroxyquinoline derivatives, summarizing their in vitro and in vivo efficacy, cytotoxicity, and mechanisms of action based on available experimental data.
Data Presentation
In Vitro Anti-MRSA Activity of 8-Hydroxyquinoline Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of different 8-hydroxyquinoline derivatives against various MRSA strains. Lower MIC values indicate higher potency.
| Compound | MRSA Strain(s) | MIC (µM) | Reference |
| 8-Hydroxyquinoline (8HQ) | SA | 16.0–32.0 | [1] |
| Fe(8-hq)₃ | MSSA, MRSAα, MRSAβ, VISA | ~4.0 (for >99% inhibition) | [1] |
| Cloxyquin (5-chloro-8-hydroxyquinoline) | Not specified | ≤ 5.57 (MIC₅₀) | [2] |
| PH176 | 38 clinical isolates | 16 - 32 (MIC₅₀ and MIC₉₀ in µg/mL) | [3][4] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | 1.1 | [5] |
| 8-O-prenyl derivative (QD-12) | MRSA | 12.5 | [5] |
Note: Direct comparison should be made with caution due to variations in MRSA strains and specific experimental conditions across different studies.
Cytotoxicity of 8-Hydroxyquinoline Derivatives
The safety profile of these derivatives is a critical aspect of their therapeutic potential. The following table presents the 50% inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) of various 8-hydroxyquinoline derivatives against different human cell lines. Higher IC₅₀/GI₅₀ values indicate lower cytotoxicity.
| Compound | Cell Line(s) | IC₅₀ / GI₅₀ (µM) | Reference |
| STQ-CN (a styryl-8HQ derivative) | DU-145 (prostate cancer) | 17.55 | [6] |
| STQ-CN (a styryl-8HQ derivative) | MDA-MB-231 (breast cancer) | 1.96 | [6] |
| STQ-H (a styryl-8HQ derivative) | MDA-MB-231 (breast cancer) | 5.4 | [6] |
| 7-Pyrrolidinomethyl-8-hydroxyquinoline | 60 cell lines (leukemia) | GI₅₀: ~15.5 (calculated from -4.81 M) | [7][8] |
| 7-Morpholinomethyl-8-hydroxyquinoline | 60 cell lines (leukemia) | GI₅₀: ~8.1 (calculated from -5.09 M) | [7][8] |
| 7-Diethylaminomethyl-8-hydroxyquinoline | 60 cell lines (leukemia) | GI₅₀: ~4.5 (calculated from -5.35 M) | [7][8] |
| 8-Hydroxyquinoline | SH-SY5Y (neuroblastoma) | Cytotoxic at 10 µM | [9] |
| Clioquinol | SH-SY5Y (neuroblastoma) | Not significantly cytotoxic at 1 µM | [9] |
| Nitroxoline | SH-SY5Y (neuroblastoma) | Cytotoxic at 10 µM | [9] |
In Vivo Efficacy
A study on a murine excisional wound skin infection model demonstrated the in vivo efficacy of a 2% Fe(8-hq)₃ topical ointment. The treatment resulted in a significant reduction of the bacterial burden by 99 ± 0.5% compared to the control group, highlighting its therapeutic potential for skin and soft tissue infections (SSTIs) caused by MRSA.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of antibacterial potency. A representative method is the broth microdilution assay.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the MRSA strain is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The 8-hydroxyquinoline derivatives are serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
-
Controls: Positive (bacteria without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to infer cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Human cell lines are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 8-hydroxyquinoline derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of IC₅₀: The concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control is calculated as the IC₅₀ value.
Mandatory Visualization
Proposed Mechanism of Action of Fe(8-hq)₃
The enhanced anti-MRSA activity of the iron complex of 8-hydroxyquinoline, Fe(8-hq)₃, is attributed to a dual mechanism of action. This "push-and-pull" effect involves the transport of iron into the bacterial cell, disrupting cellular processes, while the released 8-hydroxyquinoline chelates essential intracellular metal ions, further compromising bacterial viability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 9. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Anti-MRSA Agent 8 Against Clinical MRSA Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro activity of a novel anti-MRSA agent, designated here as Anti-MRSA Agent 8, against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The performance of this agent is contrasted with established anti-MRSA drugs: vancomycin, linezolid, and daptomycin. This document summarizes quantitative data from cited studies and details the experimental protocols to support further research and development.
Comparative Analysis of In-Vitro Activity
The in-vitro efficacy of this compound, identified as 6-(Piperidin-1-yl)hexyl-9-bromo-5,12-dioxo-5,12-dihydro-indolizino[2,3-g]quinoline-6-carboxylate, has been evaluated against a significant number of clinical MRSA isolates. A key study demonstrated its potent activity, with a Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates being 63 ng/mL and 125 ng/mL, respectively.[1] In the same study, the comparator drug vancomycin exhibited an MIC₅₀ of 1 µg/mL and an MIC₉₀ of 2 µg/mL, indicating that this compound is approximately 16-fold more potent.[1]
The following table summarizes the MIC distributions for this compound and the comparator drugs against clinical MRSA isolates as reported in various studies. It is important to note that the data for linezolid and daptomycin are compiled from different studies with varying isolate populations and testing methodologies, which should be considered when making direct comparisons.
| Antimicrobial Agent | No. of Clinical MRSA Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | 100 | 0.063 | 0.125 | Not Reported |
| Vancomycin | 100 | 1.0 | 2.0 | Not Reported |
| Linezolid | 75 | 0.5 | 4.0 | ≤ 0.25 - 4 |
| 190 | Not Reported | Not Reported | 0.38 - 4 | |
| 65 | <1 | <4 | <0.5 - <4 | |
| Daptomycin | 63 | Not Reported | <1 | Not Reported |
| 472 | 0.5 | 1.0 | 0.25 - 1 | |
| 90 | Not Reported | Not Reported | 0.25 - 1 |
Experimental Protocols
The determination of the in-vitro activity of these antimicrobial agents is crucial for their evaluation. The following are detailed methodologies for the key experiments cited.
Antimicrobial Susceptibility Testing (AST)
The MIC values for this compound and vancomycin were determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Preparation of Antimicrobial Agents:
-
Stock solutions of the antimicrobial agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide or water) at a high concentration.
-
Serial two-fold dilutions of the stock solutions are made to obtain the desired final concentrations for the assay.
Inoculum Preparation:
-
MRSA isolates are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours.
-
Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The bacterial suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
Agar Dilution Method:
-
A series of agar plates, each containing a specific concentration of the antimicrobial agent, are prepared.
-
A standardized inoculum of each MRSA isolate is spot-inoculated onto the surface of the agar plates.
-
The plates are incubated at 35°C for 16-20 hours.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
For the comparator drugs linezolid and daptomycin, a variety of methods were used in the cited studies, including broth microdilution and E-test strips, following CLSI guidelines. For daptomycin testing, the growth medium is supplemented with calcium to a final concentration of 50 mg/L.
Mechanism of Action and Signaling Pathways
This compound belongs to the quinolone class of antibiotics. The primary mechanism of action for quinolones involves the inhibition of bacterial DNA synthesis through the targeting of two essential enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, quinolones trap the enzymes on the DNA, leading to double-strand DNA breaks and ultimately cell death.[2]
Some quinolone derivatives have also been reported to exert their antibacterial effects by disrupting the bacterial cell membrane.[3][4] This dual mechanism of action can be advantageous in overcoming resistance mechanisms that may arise from alterations in a single target.
dot
Caption: Experimental workflow for MIC determination.
dot
Caption: Quinolone mechanism of action.
References
- 1. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains [mdpi.com]
- 3. Genetic profile of MRSA and MSSA clinical isolates with daptomycin MIC > 1 mg/L[v1] | Preprints.org [preprints.org]
- 4. oncotarget.com [oncotarget.com]
A Comparative Analysis of the Novel Anti-MRSA Agent Acylphloroglucinol A5 and Other Leading Antibiotics
For Immediate Release
In the ongoing battle against antimicrobial resistance, the emergence of novel therapeutic agents is paramount. This guide provides a comparative benchmark of the promising acylphloroglucinol derivative A5 against established and recently approved antibiotics for the treatment of Methicillin-resistant Staphylococcus aureus (MRSA) infections. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of the in vitro efficacy of these compounds, supported by experimental data and detailed methodologies.
In Vitro Efficacy Against MRSA
The acylphloroglucinol derivative A5 has demonstrated potent anti-MRSA activity.[1][2] Its mechanism of action involves membrane damage and the induction of reactive oxygen species (ROS), leading to bacterial cell death.[1][2] The following table summarizes the minimum inhibitory concentration (MIC) of A5 in comparison to leading anti-MRSA agents from different antibiotic classes.
| Antibiotic Agent | Class | MIC (µg/mL) | MIC90 (µg/mL) |
| Acylphloroglucinol A5 | Phloroglucinol | 0.98[1][2] | Not Reported |
| Dalbavancin | Lipoglycopeptide | - | 0.03 - 0.06[3][4] |
| Ceftaroline | Cephalosporin | - | 1 - 2[5][6][7] |
| Linezolid | Oxazolidinone | - | 1 - 2[8][9] |
Note: The MIC for Acylphloroglucinol A5 is a reported value from a specific study and not an MIC90 value, which represents the concentration required to inhibit 90% of a panel of clinical isolates.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for the compared antibiotics are typically determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Protocol:
-
Preparation of Antimicrobial Agent Stock Solutions: Stock solutions of the antimicrobial agents are prepared in a suitable solvent at a concentration that is a multiple of the highest concentration to be tested.
-
Preparation of Microdilution Plates: A series of twofold dilutions of each antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the MRSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: After incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC Determination by Broth Microdilution.
References
- 1. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmilabs.com [jmilabs.com]
- 4. Antimicrobial activity of dalbavancin against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity Of Ceftaroline And Comparators Against Staphylococcus aureus Isolates: Results From 6 Years Of The ATLAS Program (2012 To 2017) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. jmilabs.com [jmilabs.com]
- 8. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Independent Validation of a Novel Anti-MRSA Agent: A Comparative Analysis of 8-Hydroxyquinoline Derivatives
This guide provides a comparative analysis of a promising class of anti-methicillin-resistant Staphylococcus aureus (MRSA) compounds, halogenated 8-hydroxyquinoline derivatives, which will be referred to as "Agent 8" for the purpose of this guide. The analysis is based on available preclinical data and compares its proposed mechanism of action and efficacy with established anti-MRSA therapies. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Anti-MRSA Agent 8 (8-Hydroxyquinoline Derivatives)
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to multiple antibiotics.[1][2] The urgent need for novel therapeutics has spurred research into new chemical entities with unique mechanisms of action.[3][4] One such class of compounds is based on the 8-hydroxyquinoline (8HQ) scaffold. Halogenated derivatives of 8HQ have demonstrated potent anti-MRSA activity in preclinical studies.[5] For instance, Cloxyquin, a halogenated 8HQ, has shown high antimicrobial activity with a favorable safety index in in vitro studies.[5] Another related compound, Fe(8-hydroxyquinoline)3, has been investigated for its dual antimicrobial mechanism.[6][7]
The proposed primary mechanism of action for 8-hydroxyquinoline-based agents is the chelation of essential metal ions, such as Mn²⁺, Zn²⁺, and Cu²⁺, which disrupts bacterial metal homeostasis.[7] Additionally, complexes like Fe(8-hq)₃ are believed to transport iron into the bacterial cell, leading to a dual "push-and-pull" effect that combines the bactericidal activity of iron with the metal-chelating effect of the 8-hq ligand.[6][7]
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of a representative 8-hydroxyquinoline derivative (Cloxyquin) against MRSA, compared to standard-of-care antibiotics.
| Compound | Class | Proposed Mechanism of Action | MIC₅₀ (μM) against MRSA | Reference |
| Cloxyquin (Agent 8) | 8-Hydroxyquinoline | Metal Ion Chelation | ≤ 5.57 | [5] |
| Vancomycin | Glycopeptide | Inhibition of cell wall synthesis | ~1-2 µg/mL (~0.7-1.4 µM) | [1] |
| Linezolid | Oxazolidinone | Inhibition of protein synthesis initiation | ~1-4 µg/mL (~3-12 µM) | [3] |
| Daptomycin | Cyclic Lipopeptide | Disruption of bacterial cell membrane function | ~0.25-1 µg/mL (~0.15-0.6 µM) | [3] |
Note: MIC₅₀ (Minimum Inhibitory Concentration for 50% of isolates) values can vary depending on the specific MRSA strain and experimental conditions. The values for Vancomycin, Linezolid, and Daptomycin are approximate ranges found in the literature.
Mechanism of Action: A Visual Comparison
The following diagrams illustrate the proposed mechanism of action for Agent 8 and a comparator antibiotic, Vancomycin.
Caption: Proposed mechanism of action for this compound.
Caption: Mechanism of action for Vancomycin.
Experimental Protocols
The validation of anti-MRSA agents typically involves a series of standardized in vitro and in vivo experiments.
a) Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Methodology:
-
A standardized inoculum of MRSA is prepared.
-
The antimicrobial agent is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
The bacterial inoculum is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the agent at which there is no visible bacterial growth.
-
b) Time-Kill Assay:
-
Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Methodology:
-
MRSA cultures are grown to a specific logarithmic phase.
-
The antimicrobial agent is added at a specific concentration (e.g., 4x MIC).
-
Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).
-
A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.
-
c) Murine Skin Infection Model:
-
Objective: To evaluate the in vivo efficacy of a topical antimicrobial agent.
-
Methodology:
-
Mice are anesthetized, and a small area of skin on the back is shaved and may be superficially abraded.
-
A defined inoculum of MRSA is applied to the skin.
-
The test agent (e.g., formulated as an ointment) and a placebo control are applied to the infected area at specified intervals.
-
After a set period (e.g., 24-72 hours), the skin tissue is excised, homogenized, and plated to determine the bacterial load (CFU/gram of tissue).
-
A significant reduction in the bacterial load in the treated group compared to the control group indicates efficacy.
-
The following diagram outlines a general workflow for the preclinical validation of a novel anti-MRSA agent.
Caption: Preclinical validation workflow for a novel anti-MRSA agent.
Conclusion and Future Directions
The 8-hydroxyquinoline derivative, referred to here as Agent 8, represents a promising class of anti-MRSA compounds with a novel mechanism of action that differentiates it from many existing antibiotics.[5] Its potent in vitro activity warrants further investigation. Independent validation through rigorous preclinical testing, including a broader range of MRSA clinical isolates and in vivo efficacy and safety studies, is crucial to determine its therapeutic potential. Future research should also focus on elucidating the precise molecular targets of these compounds and exploring potential mechanisms of resistance.
References
- 1. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prominent Classes of Antibiotics and their Mechanism of Resistance against Methicillin-Resistant Staphylococcus aureus - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. Novel Antibiotics for the Treatment of Staphylococcus aureus - Page 7 [medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Anti-MRSA Agent 8
The responsible disposal of antimicrobial agents is a critical component of laboratory safety and environmental stewardship. Improper disposal of anti-MRSA agents can contribute to the development of antimicrobial resistance and environmental contamination. This document provides essential, step-by-step guidance for the safe and effective disposal of "Anti-MRSA Agent 8," a hypothetical agent representing various classes of antibiotics used to treat Methicillin-resistant Staphylococcus aureus (MRSA). These procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and neutralization of these potent compounds.
Quantitative Data for Chemical Inactivation
The following table summarizes the recommended conditions for the chemical inactivation of different classes of anti-MRSA agents. These parameters are intended for laboratory-scale waste streams and should be performed in a designated waste collection area, adhering to all institutional and local safety regulations.
| Antibiotic Class (Representative Agent) | Inactivating Agent | Concentration of Inactivating Agent | Temperature | Contact Time |
| β-Lactams (e.g., Methicillin) | Sodium Hydroxide (NaOH) | 1 M | Room Temperature | ≥ 30 minutes |
| Glycopeptides (e.g., Vancomycin) | Sodium Hypochlorite (NaOCl) | 1% (v/v) | Room Temperature | ≥ 60 minutes |
| Oxazolidinones (e.g., Linezolid) | Potassium Permanganate (KMnO₄) | 0.1 M in acidic solution (pH 3-5) | Room Temperature | ≥ 120 minutes |
| Lipopeptides (e.g., Daptomycin) | Sodium Hydroxide (NaOH) | 1 M | 37°C | ≥ 24 hours |
Experimental Protocols for Chemical Inactivation
The following are detailed methodologies for the chemical inactivation of representative anti-MRSA agents. All procedures should be conducted in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Hydrolysis of β-Lactam Antibiotics
This protocol is effective for the degradation of β-lactam antibiotics through the hydrolysis of the β-lactam ring, rendering the antibiotic inactive.
Materials:
-
Waste solution containing β-lactam antibiotic
-
10 M Sodium Hydroxide (NaOH) stock solution
-
Appropriate chemical waste container
-
pH meter or pH strips
Procedure:
-
Carefully measure the volume of the β-lactam antibiotic waste solution.
-
While stirring, slowly add 10 M NaOH to the waste solution to achieve a final concentration of 1 M NaOH. For example, add 100 mL of 10 M NaOH to 900 mL of antibiotic waste.
-
Continue stirring for at least 30 minutes at room temperature to ensure complete hydrolysis of the β-lactam ring.
-
After the reaction is complete, check the pH of the solution. The pH will be highly alkaline.
-
Neutralize the solution by slowly adding an acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0.[1][2]
-
Dispose of the neutralized solution in accordance with local regulations for chemical waste.
Protocol 2: Oxidative Degradation of Glycopeptide Antibiotics
This protocol utilizes a strong oxidizing agent to degrade glycopeptide antibiotics like vancomycin. Vancomycin is known to be susceptible to oxidation, which leads to its inactivation.[3][4][5]
Materials:
-
Waste solution containing glycopeptide antibiotic
-
Sodium Hypochlorite (NaOCl) solution (household bleach, typically 5-6%)
-
Appropriate chemical waste container
-
pH meter or pH strips
Procedure:
-
Measure the volume of the glycopeptide antibiotic waste solution.
-
In a fume hood, add a sufficient volume of sodium hypochlorite solution to the waste to achieve a final concentration of approximately 1% NaOCl.
-
Stir the solution for at least 60 minutes at room temperature.
-
After the contact time, neutralize any remaining chlorine by adding a reducing agent, such as sodium thiosulfate, until the solution no longer tests positive for chlorine (e.g., using starch-iodide paper).
-
Check the pH of the solution and adjust to between 6.0 and 8.0 if necessary.
-
Dispose of the treated solution according to institutional guidelines.
Protocol 3: Oxidative Degradation of Oxazolidinone Antibiotics
This protocol employs potassium permanganate in an acidic environment to effectively degrade oxazolidinone antibiotics such as linezolid. Studies have shown that linezolid is susceptible to oxidative degradation, particularly at acidic pH.[6][7][8][9]
Materials:
-
Waste solution containing oxazolidinone antibiotic
-
1 M Potassium Permanganate (KMnO₄) solution
-
1 M Sulfuric Acid (H₂SO₄)
-
Appropriate chemical waste container
-
pH meter or pH strips
Procedure:
-
Measure the volume of the oxazolidinone antibiotic waste solution.
-
Carefully acidify the waste solution to a pH between 3 and 5 by slowly adding 1 M H₂SO₄.
-
While stirring, slowly add 1 M KMnO₄ solution to the acidified waste to achieve a final concentration of 0.1 M KMnO₄. The solution will turn a deep purple color.
-
Allow the reaction to proceed for at least 2 hours at room temperature. The purple color should fade as the permanganate is consumed.
-
After the reaction, quench any remaining permanganate by adding a reducing agent, such as sodium bisulfite, until the solution is colorless.
-
Neutralize the solution to a pH between 6.0 and 8.0 with a base (e.g., sodium hydroxide).
-
Dispose of the final solution as per local regulations.
Protocol 4: Hydrolysis of Lipopeptide Antibiotics
This protocol is designed for the inactivation of lipopeptide antibiotics like daptomycin, which are known to be susceptible to hydrolysis, particularly at the ester linkage under alkaline conditions.[10][11][12][13][14]
Materials:
-
Waste solution containing lipopeptide antibiotic
-
10 M Sodium Hydroxide (NaOH) stock solution
-
Appropriate chemical waste container
-
Water bath or incubator set to 37°C
-
pH meter or pH strips
Procedure:
-
Measure the volume of the lipopeptide antibiotic waste solution.
-
Slowly add 10 M NaOH to the waste solution to achieve a final concentration of 1 M NaOH.
-
Place the container in a water bath or incubator at 37°C and allow it to react for at least 24 hours to ensure complete hydrolysis.
-
After the incubation period, allow the solution to cool to room temperature.
-
Neutralize the solution to a pH between 6.0 and 8.0 by slowly adding an acid (e.g., hydrochloric acid).
-
Dispose of the treated waste in accordance with institutional and local guidelines.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Caption: Decision pathway for selecting the correct inactivation protocol.
References
- 1. uwb.edu [uwb.edu]
- 2. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 3. Glycopeptide antibiotic drug stability in aqueous solution [ouci.dntb.gov.ua]
- 4. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ijarse.com [ijarse.com]
- 10. Inactivation of the Lipopeptide Antibiotic Daptomycin by Hydrolytic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inactivation of the lipopeptide antibiotic daptomycin by hydrolytic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Personal protective equipment for handling Anti-MRSA agent 8
Disclaimer: "Anti-MRSA agent 8" is understood to be a research designation for a potent anti-MRSA compound. As no specific Safety Data Sheet (SDS) is available for an agent with this name, the following guidance is based on established best practices for handling potent, powdered antibacterial or cytotoxic compounds in a laboratory setting.[1] It is imperative to consult the specific SDS provided by the manufacturer for the exact chemical agent you are using.
This guide provides immediate, essential information for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of potent anti-MRSA agents.
Immediate Safety Protocols
Before handling the agent, ensure all required engineering controls and personal protective equipment are in place and personnel are trained on the associated risks and procedures.[1][2]
Engineering Controls:
-
Primary Containment: All manipulations involving the powdered agent, including weighing and reconstitution, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to prevent inhalation of aerosols and particles.[2][3] For highly potent compounds, a negative pressure isolator (glove box) is recommended.[3]
-
Ventilation: The laboratory should have adequate general ventilation, with a recommended 6-12 air changes per hour.
Personal Protective Equipment (PPE): Proper PPE is the final barrier of protection and must be worn at all times when handling the agent.[4] A risk assessment should be conducted to determine the specific PPE required for the tasks to be performed.[5]
| PPE Category | Specification | Rationale |
| Body Protection | Disposable, solid-front, back-closing gown with elasticized cuffs.[6] | Protects skin and personal clothing from contamination. The back-closing design offers superior protection to the front. |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[5][7] | Provides a robust barrier against chemical permeation. Double-gloving allows for the safe removal of the outer, contaminated glove. |
| Eye/Face Protection | ANSI Z87-rated safety glasses with side shields or splash goggles.[4][5] | Protects eyes from splashes and airborne particles. A face shield should be worn over goggles if there is a significant splash risk.[4] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher (e.g., PAPR) may be required.[4] | Necessary if engineering controls are insufficient or during spill cleanup to prevent inhalation of potent powders. |
| Footwear | Closed-toe, non-slip shoes.[4][8] | Protects feet from spills and dropped objects. |
Operational Plan: From Receipt to Disposal
A structured workflow is critical to minimize exposure and ensure safety.
Experimental Protocol: Reconstitution of Powdered Agent
This protocol outlines the steps for safely reconstituting a powdered anti-MRSA agent for in vitro testing.
Objective: To dissolve a known mass of powdered this compound to a specific stock concentration.
Materials:
-
This compound (powdered form)
-
Appropriate sterile solvent (e.g., DMSO, sterile water)
-
Calibrated analytical balance (inside BSC or containment hood)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Preparation: Before starting, ensure the BSC is running and the work surface is decontaminated and lined with a disposable absorbent pad.[2]
-
Tare Weighing: Place a sterile conical tube on the analytical balance and tare to zero.
-
Weighing: Carefully add the desired amount of the powdered agent to the tube. Avoid creating dust. Use a spatula and handle the vial with care.
-
Solvent Addition: Remove the tube from the balance. Using a calibrated micropipette, add the calculated volume of the appropriate solvent to the tube.[9] To minimize aerosol generation, dispense the solvent slowly down the side of the tube.
-
Dissolution: Securely cap the tube. Mix thoroughly by vortexing until all powder is completely dissolved.[10]
-
Labeling and Storage: Clearly label the tube with the agent name, concentration, solvent, date, and your initials. Store the reconstituted solution under the conditions specified by the manufacturer (e.g., -20°C or -80°C).[11] Note the stability of the reconstituted antibiotic, as the original expiry date is shortened.[9][10]
Spill Management Plan
Immediate and correct response to a spill is crucial to prevent exposure. All labs must have a designated spill kit and personnel trained in its use.
Spill Kit Contents:
-
Appropriate PPE (as listed in the table above)
-
Absorbent pads or pillows
-
Designated waste bags for hazardous materials
-
Forceps for handling broken glass
-
Appropriate deactivating/cleaning solution (e.g., 70% ethanol, followed by soap and water)
-
"Caution: Spill" signage
Disposal Plan
Improper disposal of antibiotics can contribute to environmental contamination and antimicrobial resistance.[12] All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | All contaminated PPE (gloves, gowns), absorbent pads, and empty vials must be placed in a designated, sealed, and clearly labeled hazardous waste container (e.g., a yellow chemotoxic bag or a rigid container). |
| Liquid Waste | Unused stock solutions, contaminated media, and other liquid waste must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour antibiotic waste down the sink. |
| Sharps | Contaminated needles, syringes, and pipette tips must be disposed of immediately into a designated, puncture-proof sharps container for hazardous materials.[12] |
All waste containers must be collected by the institution's Environmental Health and Safety (EHS) department for disposal via incineration or other approved methods for hazardous waste.[13] Maintain a log of all waste generated.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qualia-bio.com [qualia-bio.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 9. alderhey.nhs.uk [alderhey.nhs.uk]
- 10. alderhey.nhs.uk [alderhey.nhs.uk]
- 11. nuh.com.sg [nuh.com.sg]
- 12. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
